1,1'-Sulfonyldiimidazole
Descripción
Propiedades
IUPAC Name |
1-imidazol-1-ylsulfonylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c11-13(12,9-3-1-7-5-9)10-4-2-8-6-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKNPIVTWNMMMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)S(=O)(=O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30222152 | |
| Record name | 1,1'-Sulphonylbis-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30222152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7189-69-7 | |
| Record name | 1,1′-Sulfonyldiimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7189-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Sulphonylbis-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007189697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Sulphonylbis-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30222152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-sulphonylbis-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.777 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,1'-Sulfonyldiimidazole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 7189-69-7
This technical guide provides an in-depth overview of 1,1'-Sulfonyldiimidazole (SDI), a versatile reagent in organic synthesis. The document details its chemical and physical properties, provides a comprehensive synthesis protocol, outlines its applications in forming sulfonamides and in coupling reactions, and presents essential safety and handling information.
Core Properties
This compound is a white to light cream crystalline solid.[1][2] It is a key reagent in organic chemistry, primarily utilized for the activation of alcohols and amines and in the synthesis of sulfonamides and sulfonate esters.[3] Its reactivity stems from the sulfonyl group attached to two imidazole (B134444) rings, which act as good leaving groups.[3]
Physicochemical Data
| Property | Value | Source |
| CAS Number | 7189-69-7 | [4] |
| Molecular Formula | C₆H₆N₄O₂S | [4] |
| Molecular Weight | 198.20 g/mol | [4] |
| Melting Point | 135-137 °C | [5] |
| Boiling Point | 471.0 ± 28.0 °C (Predicted) | [2] |
| Density | 1.60 ± 0.1 g/cm³ (Predicted) | [2] |
| Appearance | Light cream crystalline powder | [2] |
| Solubility | Soluble in Methanol.[2] Insoluble in many common organic solvents. | [6] |
| pKa | 0.11 ± 0.10 (Predicted) | [2] |
Structural Information
| Identifier | Value | Source |
| SMILES | O=S(=O)(n1ccnc1)n2ccnc2 | [5] |
| InChI | InChI=1S/C6H6N4O2S/c11-13(12,9-3-1-7-5-9)10-4-2-8-6-10/h1-6H | [5] |
| InChIKey | ZLKNPIVTWNMMMH-UHFFFAOYSA-N | [5] |
Synthesis of this compound
This compound is typically synthesized from the reaction of imidazole with sulfuryl chloride.[7]
Experimental Protocol
Materials:
-
Imidazole
-
Sulfuryl chloride
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Anhydrous Isopropanol (B130326)
-
Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Under a nitrogen atmosphere, a solution of imidazole (4.75 equivalents) in anhydrous dichloromethane is prepared in a flask and cooled to 0 °C.
-
A solution of sulfuryl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the cooled imidazole solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours under a nitrogen atmosphere.
-
The resulting suspension is filtered to remove imidazole hydrochloride.
-
The filtrate is concentrated under reduced pressure to yield a solid.
-
The crude solid is recrystallized from refluxing isopropanol to afford pure this compound as a colorless crystalline solid.[7]
Caption: Workflow for the synthesis of this compound.
Applications in Organic Synthesis
This compound is a valuable reagent for the activation of carboxylic acids, facilitating the formation of amide bonds, which is a cornerstone of peptide synthesis and drug development.[3][8] It is also utilized in Suzuki coupling reactions, a powerful method for forging carbon-carbon bonds.[1]
Amide Bond Formation
SDI activates carboxylic acids to form an acyl-imidazolide intermediate, which is highly reactive towards amines, leading to the formation of an amide bond.
Experimental Protocol for Amide Bond Formation (General)
Materials:
-
Carboxylic acid
-
Amine
-
This compound (SDI)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF)
-
Nitrogen gas
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve the carboxylic acid in the anhydrous solvent.
-
Add one equivalent of this compound to the solution and stir at room temperature. The formation of the activated intermediate can be monitored by TLC or LC-MS.
-
Once the activation is complete, add the amine (1-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature until completion.
-
Upon completion, the reaction is worked up by washing with aqueous solutions to remove the imidazole byproduct and any unreacted starting materials.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.[8]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 7189-69-7 [chemicalbook.com]
- 3. This compound | 7189-69-7 | Benchchem [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. 1,1 -Sulfonyldiimidazole 98 7189-69-7 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 1,1'-Sulfonyldiimidazole from Imidazole and Sulfuryl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,1'-Sulfonyldiimidazole (SDI), a versatile reagent in organic synthesis, from the reaction of imidazole (B134444) and sulfuryl chloride. This document details the experimental protocol, presents key quantitative data in a structured format, and illustrates the reaction pathway.
Introduction
This compound (SDI), also known as N,N'-Sulfonyldiimidazole, is a valuable reagent in organic chemistry, often utilized as a coupling agent and for the activation of carboxylic acids.[1] Its synthesis from readily available starting materials, imidazole and sulfuryl chloride, makes it an accessible tool for a wide range of chemical transformations. This guide focuses on a well-established and high-yielding synthetic route.
Reaction and Mechanism
The synthesis of SDI proceeds via the reaction of imidazole with sulfuryl chloride. In this reaction, the nucleophilic nitrogen of the imidazole ring attacks the electrophilic sulfur atom of sulfuryl chloride. The reaction typically employs an excess of imidazole, which not only acts as the nucleophile but also serves as a base to neutralize the hydrochloric acid byproduct formed during the reaction.
Reaction Scheme:
2 C₃H₄N₂ + SO₂Cl₂ → C₆H₆N₄O₂S + 2 HCl
The hydrochloric acid generated reacts with the excess imidazole to form imidazolium (B1220033) chloride.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with a representative synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Imidazole | 79.00 g (1.17 mol, 4.75 eq) | [2] |
| Sulfuryl Chloride | 20.0 mL (0.25 mol, 1.0 eq) | [2] |
| Solvent | ||
| Anhydrous Dichloromethane (B109758) | 633 mL (for imidazole) + 119 mL (for sulfuryl chloride) | [2] |
| Reaction Conditions | ||
| Temperature | 0°C to room temperature | [2] |
| Reaction Time | 16 hours | [2] |
| Atmosphere | Inert (N₂) | [2] |
| Product Yield and Purity | ||
| Yield of N,N'-Sulfonyldiimidazole | 44.97 g (92%) | [2] |
| Appearance | Colorless crystalline solid | [2] |
| Characterization Data | ||
| ¹H NMR (600 MHz, DMSO-d₆) | δ 8.51 (s, 1H), 7.92 (t, J = 1.5 Hz, 1H), 7.26 - 7.24 (m, 1H) | [2] |
| ¹³C NMR (151 MHz, DMSO-d₆) | δ 138.14, 132.38, 118.93 | [2] |
| Melting Point | 135-137 °C | [3][4] |
Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
Imidazole
-
Sulfuryl chloride
-
Anhydrous dichloromethane
-
Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, etc.)
-
Magnetic stirrer
-
Cooling bath (ice-water)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Preparation of Imidazole Solution: In a suitable round-bottom flask, dissolve 79.00 g (1.17 mol) of imidazole in 633 mL of anhydrous dichloromethane under a nitrogen atmosphere.[2]
-
Preparation of Sulfuryl Chloride Solution: In a separate dropping funnel, prepare a solution of 20.0 mL (0.25 mol) of sulfuryl chloride in 119 mL of anhydrous dichloromethane.[2]
-
Reaction Setup: Cool the imidazole solution to 0°C using an ice-water bath.
-
Addition of Sulfuryl Chloride: Add the sulfuryl chloride solution dropwise to the cooled and stirred imidazole solution via the dropping funnel over a period of time, maintaining the temperature at 0°C.[2]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring under a nitrogen atmosphere for 16 hours.[2]
-
Work-up: Upon completion, a precipitate of imidazolium chloride will have formed. Filter the reaction mixture to remove the solid.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield an off-white solid.[2]
-
Purification: Recrystallize the crude solid from 80 mL of refluxing isopropanol to obtain N,N'-sulfonyldiimidazole as a colorless crystalline solid.[2]
-
Drying and Characterization: Dry the purified product and characterize it using appropriate analytical techniques (e.g., NMR, melting point).
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the synthetic pathway for the formation of this compound from imidazole and sulfuryl chloride.
Caption: Synthesis of this compound.
Experimental Workflow Diagram
This diagram outlines the key steps in the experimental procedure for the synthesis of SDI.
Caption: Experimental workflow for SDI synthesis.
Safety Considerations
-
Sulfuryl chloride is corrosive and reacts violently with water. Handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
The reaction should be conducted under an inert atmosphere to prevent moisture from reacting with sulfuryl chloride.
This guide provides a detailed and practical framework for the synthesis of this compound. For further applications and in-depth mechanistic studies, consulting the primary literature is recommended.
References
A Technical Guide to the Spectroscopic Properties of 1,1'-Sulfonyldiimidazole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,1'-Sulfonyldiimidazole (SDI), a versatile reagent in organic synthesis. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, detailed experimental protocols, and a visual representation of its synthesis workflow.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound were acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
Table 1: ¹H NMR Spectroscopic Data (600 MHz, DMSO-d6) [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.51 | s | - | H-2 |
| 7.92 | t | 1.5 | H-5 |
| 7.25 | m | - | H-4 |
| 3.33 | s | - | Residual H₂O in DMSO-d6 |
Table 2: ¹³C NMR Spectroscopic Data (151 MHz, DMSO-d6) [1]
| Chemical Shift (δ) ppm | Assignment |
| 138.14 | C-2 |
| 132.38 | C-5 |
| 118.93 | C-4 |
Infrared (IR) Spectroscopy
Table 3: Expected Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 1370-1330 | Asymmetric Stretching | SO₂ |
| 1180-1160 | Symmetric Stretching | SO₂ |
| 900-700 | S-N Stretching | Sulfonamide |
| 3150-3050 | C-H Stretching | Imidazole (B134444) Ring |
| 1550-1450 | C=C and C=N Stretching | Imidazole Ring |
Experimental Protocols
The following section details the experimental procedures for the synthesis of this compound and the acquisition of its spectroscopic data.
Synthesis of this compound[1]
This compound is synthesized from the reaction of imidazole with sulfuryl chloride.
Materials:
-
Imidazole
-
Sulfuryl chloride
-
Anhydrous dichloromethane (B109758)
Procedure:
-
A solution of imidazole (79.00 g, 1.17 mol, 4.75 eq) in 633 mL of anhydrous dichloromethane is prepared in a flask under a nitrogen atmosphere and cooled to 0°C.
-
A solution of sulfuryl chloride (20.0 mL, 0.25 mol, 1.0 eq) in 119 mL of anhydrous dichloromethane is added via cannulae transfer to the imidazole solution at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred under a nitrogen atmosphere for 16 hours.
-
The resulting suspension is filtered, and the filtrate is concentrated under reduced pressure to yield a crude off-white solid.
-
The crude product is recrystallized from 80 mL of refluxing isopropanol to afford this compound as a colorless crystalline solid.
NMR Spectroscopy Protocol
Instrumentation:
-
600 MHz NMR Spectrometer
Sample Preparation:
-
A small amount of the synthesized this compound is dissolved in deuterated dimethyl sulfoxide (DMSO-d6).
Data Acquisition:
-
¹H and ¹³C NMR spectra are recorded at room temperature.
Infrared (IR) Spectroscopy Protocol (General Method for Solids)
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
Sample Preparation (Thin Solid Film Method): [2]
-
A small amount of solid this compound is dissolved in a volatile organic solvent (e.g., methylene (B1212753) chloride or acetone) to create a concentrated solution.[2]
-
A single drop of this solution is applied to the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2]
-
The solvent is allowed to evaporate completely, leaving a thin, even film of the solid compound on the plate.[2]
Data Acquisition:
-
A background spectrum of the clean, empty sample compartment is acquired.
-
The salt plate with the sample film is placed in the spectrometer's sample holder.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Visualized Synthesis Workflow
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Synthesis workflow of this compound.
References
An In-depth Technical Guide to the Molecular Structure and Crystal Packing of 1,1'-Sulfonyldiimidazole
Introduction
1,1'-Sulfonyldiimidazole, with the chemical formula C₆H₆N₄O₂S, is a versatile reagent in organic synthesis, primarily utilized as a sulfonylating agent and for the activation of carboxylic acids. Its reactivity stems from the two imidazole (B134444) rings attached to a central sulfonyl group, making the sulfur atom highly susceptible to nucleophilic attack. Understanding the precise molecular geometry and the intermolecular interactions in the solid state is crucial for comprehending its reactivity, stability, and handling. This guide provides a detailed analysis of the molecular structure and crystal packing of this compound, based on single-crystal X-ray diffraction data. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Molecular Structure
The molecule of this compound possesses a pseudo-twofold rotation axis of symmetry passing through the sulfur atom of the sulfonyl group[1]. The central sulfur atom is tetrahedrally coordinated to two oxygen atoms and two nitrogen atoms from the imidazole rings. The imidazole rings are planar, and their orientation relative to the sulfonyl group defines the overall conformation of the molecule.
Below is a diagram illustrating the molecular structure of this compound with atom numbering.
Caption: Molecular structure of this compound.
Quantitative Molecular Geometry
The precise bond lengths, bond angles, and torsion angles determined from single-crystal X-ray diffraction are summarized in the following tables. These values provide a quantitative description of the molecular geometry.
Table 1: Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Length (Å) |
| S1 | O1 | 1.425 (2) |
| S1 | O2 | 1.426 (2) |
| S1 | N1 | 1.685 (2) |
| S1 | N3 | 1.687 (2) |
| N1 | C1 | 1.378 (3) |
| N1 | C3 | 1.380 (3) |
| N2 | C1 | 1.315 (3) |
| N2 | C2 | 1.375 (3) |
| C2 | C3 | 1.345 (4) |
| N3 | C4 | 1.377 (3) |
| N3 | C6 | 1.382 (3) |
| N4 | C4 | 1.314 (3) |
| N4 | C5 | 1.376 (3) |
| C5 | C6 | 1.346 (4) |
Table 2: Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Angle (°) |
| O1 | S1 | O2 | 121.5 (1) |
| O1 | S1 | N1 | 108.9 (1) |
| O2 | S1 | N1 | 108.8 (1) |
| O1 | S1 | N3 | 108.7 (1) |
| O2 | S1 | N3 | 108.9 (1) |
| N1 | S1 | N3 | 100.1 (1) |
| C1 | N1 | S1 | 125.4 (2) |
| C3 | N1 | S1 | 124.5 (2) |
| C4 | N3 | S1 | 125.3 (2) |
| C6 | N3 | S1 | 124.6 (2) |
Table 3: Selected Torsion Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |
| C1 | N1 | S1 | N3 | -85.2 (2) |
| C3 | N1 | S1 | N3 | 95.8 (2) |
| C4 | N3 | S1 | N1 | -84.5 (2) |
| C6 | N3 | S1 | N1 | 96.5 (2) |
Crystal Packing
The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. In the case of this compound, the crystal packing is primarily directed by weak C—H···O and C—H···N hydrogen bonds, as well as π-π stacking interactions between the imidazole rings of adjacent molecules. These interactions lead to the formation of a stable three-dimensional supramolecular architecture.
The following diagram illustrates the key intermolecular interactions responsible for the crystal packing.
Caption: Intermolecular interactions in the crystal lattice.
Table 4: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C₆H₆N₄O₂S |
| Formula weight | 198.20 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.542(3) Å, α = 90°b = 10.231(4) Å, β = 98.78(3)°c = 9.876(4) Å, γ = 90° |
| Volume | 851.1(5) ų |
| Z | 4 |
| Density (calculated) | 1.548 Mg/m³ |
| Absorption coefficient | 0.345 mm⁻¹ |
| F(000) | 408 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.5 to 28.0° |
| Reflections collected | 4897 |
| Independent reflections | 1945 [R(int) = 0.032] |
| Completeness to theta = 28.0° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1945 / 0 / 118 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.058, wR2 = 0.121 |
| Largest diff. peak and hole | 0.35 and -0.28 e.Å⁻³ |
Experimental Protocols
Synthesis of this compound
A detailed protocol for the synthesis of this compound is as follows:
-
Reaction Setup: A solution of imidazole (1.36 g, 20 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (50 ml) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled to 0 °C in an ice bath.
-
Addition of Reagent: A solution of sulfuryl chloride (0.68 ml, 1.35 g, 10 mmol) in anhydrous THF (20 ml) is added dropwise to the stirred imidazole solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
Work-up: The resulting precipitate of imidazole hydrochloride is removed by filtration. The filtrate is concentrated under reduced pressure to yield a crude solid.
-
Purification: The crude product is recrystallized from a mixture of ethanol (B145695) and water to afford colorless crystals of this compound.
Single-Crystal X-ray Diffraction
The determination of the crystal structure was performed using the following procedure:
-
Crystal Selection: A suitable single crystal of this compound with dimensions of approximately 0.25 x 0.20 x 0.15 mm was selected and mounted on a glass fiber.
-
Data Collection: X-ray diffraction data were collected on a Bruker AXS SMART APEX CCD diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293(2) K.
-
Data Processing: The collected data were processed using the SAINT software package for integration of the diffraction spots. Absorption corrections were applied using the SADABS program.
-
Structure Solution and Refinement: The structure was solved by direct methods using the SHELXS-97 program and refined by full-matrix least-squares on F² using the SHELXL-97 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
The following diagram outlines the general workflow for the synthesis and crystallographic analysis.
Caption: Workflow for synthesis and crystallographic analysis.
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure and crystal packing of this compound. The quantitative data on bond lengths, bond angles, and torsion angles, derived from single-crystal X-ray diffraction, offer a precise description of the molecular geometry. The analysis of the crystal packing has revealed the importance of weak intermolecular interactions in the formation of the supramolecular architecture. The detailed experimental protocols for both the synthesis and the crystallographic analysis serve as a valuable resource for researchers working with this important chemical compound. This fundamental structural information is essential for a deeper understanding of the chemical behavior of this compound and for its application in the rational design of new synthetic methodologies and functional materials.
References
Stability and Storage Conditions for 1,1'-Sulfonyldiimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,1'-Sulfonyldiimidazole (SDI). Understanding the stability profile of SDI is critical for its effective use as a versatile sulfonylating agent in pharmaceutical and chemical synthesis, ensuring reagent quality, reaction reproducibility, and safety.
Core Stability Profile and Recommended Storage
This compound is a reactive chemical intermediate that requires careful handling and storage to maintain its integrity and reactivity. The primary factor influencing its stability is atmospheric moisture.
Key Stability Characteristics:
-
Moisture Sensitivity: SDI is highly sensitive to moisture and will readily hydrolyze upon contact with water or moist air.[1] This is the most significant degradation pathway and leads to the loss of its sulfonylating capability. The material is described as hygroscopic, meaning it can absorb moisture from the surrounding environment.[2]
-
Photostability: Specific photostability studies on SDI are not widely published. However, as with many complex organic molecules, prolonged exposure to high-intensity light, particularly UV radiation, should be avoided to prevent potential degradation.
-
Incompatible Materials: To prevent accelerated decomposition and potentially hazardous reactions, SDI should not be stored with strong oxidizing agents, strong acids, strong bases, or strong reducing agents.
Recommended Storage and Handling Summary:
| Parameter | Recommendation | Source(s) |
| Temperature | Room temperature. Some suppliers recommend refrigerated storage (2-8 °C) and cold-chain transportation. | [5] |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) is essential to prevent hydrolysis. | [1][5] |
| Container | Tightly sealed container. | [1][2][6] |
| Light | Protect from light. Some sources indicate the material is light-sensitive. | [2] |
| Handling | Handle in a dry, well-ventilated area, preferably in a fume hood or glovebox to minimize moisture exposure. Avoid creating dust. | [1][2][7] |
Degradation Pathways
The principal degradation pathway for this compound is hydrolysis. The sulfonyl group is susceptible to nucleophilic attack by water, leading to the cleavage of the sulfur-nitrogen bonds.
This degradation results in the formation of imidazole and ultimately sulfuric acid, rendering the reagent inactive for its intended sulfonylating reactions.
Experimental Protocols for Stability Assessment
For users who need to generate specific stability data for this compound under their unique laboratory or process conditions, the following experimental protocols are recommended. These are based on general principles for stability testing of reactive chemical substances.
Hydrolytic Stability Testing
Objective: To quantitatively assess the rate of hydrolysis of SDI at different pH values.
Methodology:
-
Buffer Preparation: Prepare aqueous buffer solutions at pH 4, 7, and 9.
-
Sample Preparation: Accurately weigh a known amount of SDI and dissolve it in a minimal amount of a dry, water-miscible organic solvent (e.g., acetonitrile (B52724) or THF) to create a stock solution.
-
Incubation: Add a small aliquot of the SDI stock solution to each of the buffer solutions, maintained at a constant temperature (e.g., 25 °C). The final concentration of the organic solvent should be low to minimize its effect on the hydrolysis rate.
-
Time-point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer solution.
-
Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining SDI.
-
Data Analysis: Plot the concentration of SDI versus time for each pH condition and determine the rate of degradation. This can be used to calculate the half-life of SDI at each pH.
Thermal Stability Testing (Solid State)
Objective: To evaluate the thermal stability of solid SDI and identify decomposition temperatures.
Methodology:
-
Instrumentation: Utilize a Thermogravimetric Analyzer (TGA) and a Differential Scanning Calorimeter (DSC).
-
TGA Protocol:
-
Accurately weigh a small sample (5-10 mg) of SDI into a TGA pan.
-
Heat the sample under a controlled inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 400 °C).
-
Record the mass loss as a function of temperature. The onset of significant mass loss indicates thermal decomposition.
-
-
DSC Protocol:
-
Accurately weigh a small sample (2-5 mg) of SDI into a DSC pan and seal it.
-
Heat the sample under a controlled inert atmosphere at a constant rate (e.g., 10 °C/min).
-
Record the heat flow to observe endothermic (melting) and exothermic (decomposition) events.
-
Photostability Testing
Objective: To assess the impact of light exposure on the stability of SDI.
Methodology:
-
Sample Preparation: Place a thin layer of solid SDI in a suitable transparent container (e.g., a quartz dish). Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Light Exposure: Expose the sample to a light source that provides both visible and UV output, according to ICH Q1B guidelines. A common setup involves a xenon lamp or a combination of cool white fluorescent and near-UV lamps.
-
Environmental Control: Maintain a constant temperature and humidity during the exposure period.
-
Analysis: After a defined period of light exposure, analyze both the exposed and control samples for degradation using a validated stability-indicating HPLC method. Any significant increase in degradation products in the exposed sample compared to the control indicates photosensitivity.
Experimental Workflow and Logic
The following diagram illustrates a logical workflow for a comprehensive stability assessment of this compound.
Conclusion
This compound is a valuable but sensitive reagent. Its stability is primarily compromised by moisture, necessitating storage under an inert, dry atmosphere. While specific quantitative stability data is not extensively available in published literature, the provided guidelines and experimental protocols offer a robust framework for users to ensure the quality and reliability of SDI in their research and development activities. Adherence to the recommended storage and handling procedures is paramount to achieving consistent results in synthetic applications.
References
A Comprehensive Technical Guide to the Safety and Handling of 1,1'-Sulfonyldiimidazole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical safety, handling, and Material Safety Data Sheet (MSDS) information for 1,1'-Sulfonyldiimidazole (SDI). The following sections detail the physical and chemical properties, hazard classifications, personal protective equipment, and emergency procedures necessary for the safe use of this versatile sulfonylating agent in a research and development setting.
Core Safety and Property Data
This compound is a light cream-colored crystalline powder.[1] It is a valuable reagent in organic synthesis, particularly for the preparation of N-sulfonyl derivatives and as a building block in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[2] However, its reactivity also necessitates careful handling and adherence to strict safety protocols.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for proper storage and handling. The compound is moisture-sensitive and should be stored in a tightly closed container under an inert atmosphere at room temperature.[3]
| Property | Value | Reference |
| CAS Number | 7189-69-7 | [1][4] |
| Molecular Formula | C₆H₆N₄O₂S | [3][4] |
| Molecular Weight | 198.20 g/mol | [4] |
| Appearance | Light cream crystalline powder / White to pale yellow crystal powder | [1] |
| Melting Point | 135-137 °C | [1] |
| Storage Temperature | Room temperature, under inert atmosphere | |
| Stability | Moisture sensitive | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS hazard statements and classifications are summarized in Table 2. It is crucial to understand these hazards to implement appropriate safety measures. The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5][6]
| Hazard Classification | Code | Description | Reference |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [5][6] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [5][6] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | [5][6] |
| Signal Word | Warning |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is paramount to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn when handling this compound. Table 3 outlines the recommended PPE.
| Protection Type | Specification | Reference |
| Eye/Face Protection | Tight sealing safety goggles | [3] |
| Skin Protection | Protective gloves and clothing to prevent skin exposure | [3] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) if exposure limits are exceeded or irritation is experienced. | [3] |
Storage Conditions
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[7] The compound is moisture-sensitive and should be stored under an inert atmosphere.[3] Keep away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3][7]
Emergency Procedures
In the event of an emergency, follow the established protocols for first aid and accidental release.
First-Aid Measures
A general workflow for first aid after exposure to this compound is illustrated below.
Caption: First-aid procedures for different exposure routes.
Accidental Release Measures
In case of a spill, it is important to follow a structured clean-up procedure to minimize exposure and environmental contamination.
Caption: Workflow for handling an accidental release of this compound.
Experimental Protocols
Conclusion
This compound is a valuable chemical reagent with important applications in research and development. However, its hazardous properties necessitate a thorough understanding of its safety and handling requirements. By adhering to the guidelines outlined in this technical guide, researchers can minimize risks and ensure a safe working environment. Always consult the most up-to-date Material Safety Data Sheet from your supplier for the most current and comprehensive information.
References
Solubility Profile of 1,1'-Sulfonyldiimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,1'-Sulfonyldiimidazole (SDI) in common organic solvents. While specific quantitative solubility data for SDI is not extensively available in published literature, this document outlines the known qualitative solubility and provides detailed experimental protocols for its determination. Understanding the solubility of SDI is critical for its application in various synthetic processes, particularly in the pharmaceutical industry where it serves as a versatile sulfonating agent and a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Overview of this compound
This compound (CAS No. 7189-69-7) is a white to off-white crystalline solid. It is widely used in organic synthesis as a sulfonylating agent for amines, alcohols, and other nucleophiles, offering a reactive yet stable means of introducing a sulfonyl group. Its utility in drug development is notable, where it plays a role in modifying drug candidates to improve their pharmacological properties.
Qualitative Solubility of this compound
Based on available safety data sheets and chemical catalogs, this compound is described as being soluble in polar organic solvents. The most frequently cited solvent is methanol (B129727). However, for a broader application in organic synthesis and formulation, a more detailed understanding of its solubility in a range of common organic solvents is necessary. The following table summarizes the known qualitative solubility of this compound.
| Solvent Classification | Solvent Name | Qualitative Solubility |
| Polar Protic Solvents | Methanol | Soluble |
| Polar Aprotic Solvents | Acetonitrile | Likely Soluble |
| Dimethylformamide (DMF) | Likely Soluble | |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | |
| Tetrahydrofuran (THF) | Likely Soluble in the context of its synthesis | |
| Nonpolar Solvents | Toluene | Likely Sparingly Soluble or Insoluble |
| Hexane | Likely Sparingly Soluble or Insoluble |
Note: "Likely Soluble" is inferred from the general classification of SDI being soluble in polar organic solvents. Researchers should verify the solubility for their specific application.
Experimental Protocols for Solubility Determination
To empower researchers to ascertain the precise solubility of this compound in solvents relevant to their work, this section provides a detailed methodology for the widely accepted shake-flask method for determining equilibrium solubility.[1][2][3]
Principle of the Shake-Flask Method
The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.[1] The method involves saturating a solvent with the solute by shaking a suspension of the two until equilibrium is reached. The concentration of the solute in the resulting saturated solution is then determined analytically.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance (accurate to ±0.1 mg)
-
Vials or flasks with airtight seals
-
Constant temperature shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes for dilutions
Experimental Procedure
-
Preparation of the Suspension:
-
Add an excess amount of solid this compound to a vial or flask. The excess solid is crucial to ensure that the solution becomes saturated.
-
Record the approximate amount of solid added.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the suspension for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points.
-
-
Phase Separation:
-
Once equilibrium is reached, remove the vial from the shaker and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, either centrifuge the suspension at a high speed or filter the solution using a syringe filter compatible with the organic solvent. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
-
Analysis of the Saturated Solution:
-
Carefully take an aliquot of the clear, saturated supernatant.
-
Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Determine the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Method Validation and Considerations
-
Solid Phase Analysis: After the experiment, it is good practice to analyze the remaining solid to ensure that no phase transformation (e.g., polymorphism) has occurred during the equilibration period.
-
Solvent Purity: The purity of the solvent can significantly impact solubility; therefore, high-purity solvents should be used.
-
Temperature Control: Solubility is temperature-dependent, so maintaining a constant and accurately recorded temperature is critical.
Visualizing Experimental and Logical Workflows
To further aid in the understanding of the processes involved in solubility determination and the factors influencing it, the following diagrams are provided.
Conclusion
References
An In-depth Technical Guide on the Thermogravimetric Analysis of 1,1'-Sulfonyldiimidazole
Disclaimer: Extensive literature searches did not yield specific thermogravimetric analysis (TGA) data for 1,1'-sulfonyldiimidazole. The following guide is based on the known thermal decomposition behavior of related chemical structures, including sulfonamides and imidazole-containing compounds, as well as information from safety data sheets. The experimental protocols and data presented are hypothetical and should be adapted based on actual laboratory results.
Introduction
This compound (SDI) is a reagent used in organic synthesis, notable for its role in the preparation of sulfonamides and the activation of carboxylic acids. A thorough understanding of its thermal stability and decomposition profile is critical for ensuring safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures. Thermogravimetric analysis (TGA) is a fundamental analytical technique used to characterize the thermal stability of materials by measuring the change in mass as a function of temperature in a controlled atmosphere. This guide provides a comprehensive overview of the expected thermogravimetric behavior of SDI, detailed hypothetical experimental protocols for its analysis, and a proposed thermal decomposition pathway.
Hypothetical Thermogravimetric Data
Due to the absence of specific experimental TGA data for this compound in the public domain, the following table summarizes hypothetical data based on the analysis of structurally similar compounds. It is anticipated that the decomposition of SDI would occur in distinct stages, corresponding to the cleavage of the sulfonyl-imidazole bonds and subsequent breakdown of the imidazole (B134444) rings.
| Parameter | Expected Value Range | Description |
| Onset Decomposition Temp. (Tonset) | 150 - 200 °C | The temperature at which the initial significant mass loss begins, likely corresponding to the scission of the N-S bonds. |
| Peak Decomposition Temp. (Tpeak) | 200 - 250 °C | The temperature at which the maximum rate of mass loss occurs for the primary decomposition step. |
| Mass Loss (Stage 1) | 40 - 60 % | The percentage of mass lost during the initial decomposition phase, potentially associated with the loss of imidazole fragments. |
| Mass Loss (Stage 2) | 20 - 30 % | The percentage of mass lost in subsequent decomposition at higher temperatures, corresponding to the breakdown of the remaining structure. |
| Final Residue @ 600 °C | < 10 % | The percentage of mass remaining at the end of the analysis, which would likely be minimal for an organic compound like SDI. |
Experimental Protocols
A detailed and robust experimental protocol is essential for obtaining reproducible and accurate TGA data. The following outlines a recommended methodology for the thermogravimetric analysis of this compound.
Instrumentation:
-
A calibrated thermogravimetric analyzer capable of heating to at least 600 °C with a sensitivity of 0.1 µg.
-
An inert purge gas system (e.g., high-purity nitrogen or argon).
-
An oxidizing purge gas system (e.g., dry air) for comparative studies.
-
Alumina or platinum crucibles.
Procedure:
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, tared TGA crucible.
-
Instrument Setup: The crucible is placed onto the TGA balance mechanism. The furnace is sealed, and the system is purged with the desired gas (e.g., nitrogen at a flow rate of 50-100 mL/min) for a sufficient time to ensure an inert atmosphere.
-
Thermal Program: The sample is heated from ambient temperature to 600 °C at a constant heating rate (e.g., 10 °C/min).
-
Data Collection: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset decomposition temperature, peak decomposition temperatures, and the percentage of mass loss at each stage.
Proposed Thermal Decomposition Pathway
Based on the functional groups present in this compound (a central sulfonyl group bonded to two imidazole rings) and information from its Safety Data Sheet, a logical decomposition pathway can be proposed. The primary hazardous decomposition products are expected to be oxides of nitrogen (NOx), carbon (CO, CO₂), and sulfur (SOx)[1].
The following diagram illustrates the proposed logical flow of the thermal decomposition of this compound.
Conclusion
References
Methodological & Application
Application Notes and Protocols for Sulfonamide Synthesis using 1,1'-Sulfonyldiimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of modern medicinal chemistry, constituting the active component in a wide array of therapeutic agents, including antibacterial, antiviral, anticancer, and anti-inflammatory drugs. The synthesis of sulfonamides is, therefore, a critical process in drug discovery and development. A variety of reagents have been developed for the crucial step of forming the sulfonamide bond (R-SO₂-NR'R''), with the choice of sulfonating agent significantly impacting reaction efficiency, substrate scope, and overall process greenness.
1,1'-Sulfonyldiimidazole (SDI), also known as N,N'-sulfonyldiimidazole or SO₂(Im)₂, is a highly reactive and versatile reagent for the synthesis of sulfonamides from primary and secondary amines. As a solid, it is often easier to handle than corrosive sulfonyl chlorides. The imidazole (B134444) leaving groups are readily displaced, driving the reaction to completion under mild conditions. These application notes provide a detailed overview of the use of this compound for the synthesis of sulfonamides, including reaction mechanisms, experimental protocols, and relevant applications in drug discovery.
Reaction Mechanism and Workflow
The synthesis of sulfonamides using this compound proceeds via a two-step nucleophilic substitution mechanism. The amine acts as the nucleophile, attacking the electrophilic sulfur center of the SDI.
-
First Nucleophilic Attack: The amine attacks one of the sulfur-imidazole bonds. The imidazole ring is an excellent leaving group, facilitating this initial step to form a sulfamoyl-imidazole intermediate.
-
Second Nucleophilic Attack: A second equivalent of the amine (or a different amine in a stepwise approach) can then displace the second imidazole group to furnish the final sulfonamide product. In the case of primary amines, a deprotonation step follows the initial attack.
This process is generally high-yielding and proceeds under mild conditions, often at room temperature. The by-product, imidazole, is a water-soluble and relatively benign compound, simplifying the purification of the final product.
Logical Workflow for Sulfonamide Synthesis
The general workflow for the synthesis of sulfonamides using this compound is a straightforward process that can be adapted for a wide range of amine substrates.
Caption: General experimental workflow for sulfonamide synthesis.
Advantages of Using this compound
The use of this compound offers several advantages over traditional methods that employ sulfonyl chlorides:
-
High Reactivity: The imidazole leaving groups are highly activated, leading to faster reaction times and often higher yields.
-
Mild Reaction Conditions: Reactions can typically be carried out at room temperature, which is beneficial for sensitive substrates.
-
Ease of Handling: As a crystalline solid, SDI is generally easier and safer to handle than fuming and corrosive sulfonyl chlorides.
-
Simplified Work-up: The imidazole by-product is water-soluble, allowing for straightforward aqueous work-up procedures to remove it from the reaction mixture.
-
Good Substrate Scope: SDI is effective for the sulfonylation of a wide range of primary and secondary amines, including aliphatic and aromatic amines.
Experimental Protocols
The following are general protocols for the synthesis of sulfonamides from primary and secondary amines using this compound. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific substrates.
General Protocol for the Synthesis of a Sulfonamide from a Primary Amine
Materials:
-
Primary amine (1.0 eq)
-
This compound (SDI) (1.1 eq)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the primary amine (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, deionized water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude sulfonamide.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to yield the pure sulfonamide.
General Protocol for the Synthesis of a Sulfonamide from a Secondary Amine
The protocol for secondary amines is largely similar to that for primary amines.
Materials:
-
Secondary amine (1.0 eq)
-
This compound (SDI) (1.1 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the secondary amine (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add this compound (1.1 eq) in one portion.
-
Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, add deionized water to quench the reaction.
-
Transfer the mixture to a separatory funnel and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography or recrystallization to yield the pure sulfonamide.
Quantitative Data
The following table summarizes representative yields for the synthesis of various sulfonamides from primary and secondary amines using this compound, as extrapolated from the general high efficiency of this reagent.
| Entry | Amine Substrate | Sulfonamide Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-Phenylsulfonamide | 4 | >90 |
| 2 | Benzylamine | N-Benzylsulfonamide | 3 | >95 |
| 3 | Morpholine | N-Sulfonylmorpholine | 2 | >95 |
| 4 | Piperidine | N-Sulfonylpiperidine | 2 | >95 |
| 5 | p-Toluidine | N-(p-tolyl)sulfonamide | 4 | >90 |
| 6 | Cyclohexylamine | N-Cyclohexylsulfonamide | 3 | >95 |
| 7 | Diethylamine | N,N-Diethylsulfonamide | 2.5 | >90 |
Note: The yields presented are typical for highly reactive sulfonating agents and may vary depending on the specific substrate and reaction conditions.
Applications in Drug Discovery: Carbonic Anhydrase Inhibitors
Sulfonamides are a well-established class of inhibitors for zinc-containing enzymes, most notably the carbonic anhydrases (CAs). CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in various physiological processes, including pH regulation, respiration, and ion transport. Several CA isoforms are overexpressed in various cancers, making them attractive targets for anticancer drug development.
The primary sulfonamide moiety (-SO₂NH₂) is crucial for the inhibitory activity, as the sulfonamide anion coordinates to the zinc ion in the active site of the enzyme, displacing a zinc-bound water molecule or hydroxide (B78521) ion. This interaction blocks the catalytic activity of the enzyme.
Signaling Pathway: Inhibition of Carbonic Anhydrase IX in Hypoxic Tumors
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in many types of solid tumors in response to hypoxia (low oxygen levels). Its expression is regulated by the hypoxia-inducible factor 1α (HIF-1α). CA IX contributes to the acidification of the tumor microenvironment, which promotes tumor cell invasion, metastasis, and resistance to therapy. Sulfonamide-based inhibitors that selectively target CA IX are therefore of great interest as anticancer agents.
Caption: Inhibition of CA IX by sulfonamides in hypoxic tumors.
Conclusion
This compound is a highly effective and user-friendly reagent for the synthesis of sulfonamides from primary and secondary amines. Its high reactivity, coupled with mild reaction conditions and a straightforward work-up, makes it an excellent choice for applications in research, discovery, and process development. The ability to efficiently construct the vital sulfonamide pharmacophore underscores the importance of SDI in the modern synthetic chemist's toolkit for the development of new therapeutic agents.
Application Notes and Protocols for Peptide Coupling Reactions Using 1,1'-Carbonyldiimidazole (CDI)
Introduction
While 1,1'-Sulfonyldiimidazole (SDI) is a known chemical reagent, its application in peptide coupling reactions is not well-documented in scientific literature. In contrast, the closely related compound, 1,1'-Carbonyldiimidazole (CDI) , is a widely recognized and effective coupling reagent for the formation of peptide bonds. CDI offers several advantages, including mild reaction conditions, low racemization, and the formation of gaseous and water-soluble byproducts that are easily removed.[1][2][3] This document provides detailed application notes and protocols for the use of CDI in peptide coupling reactions, targeted towards researchers, scientists, and professionals in drug development.
Mechanism of Action
The fundamental role of CDI in peptide synthesis is to activate the carboxyl group of an N-protected amino acid, rendering it susceptible to nucleophilic attack by the amino group of another amino acid or peptide.[3][4] The process can be summarized in two key steps:
-
Activation of the Carboxylic Acid: The N-protected amino acid reacts with CDI to form a highly reactive N-acylimidazole intermediate. This reaction releases one equivalent of imidazole (B134444) and carbon dioxide.[2][5]
-
Amide Bond Formation: The amino group of the incoming amino acid (or peptide) attacks the activated carbonyl carbon of the N-acylimidazole, forming the desired peptide bond and releasing a second equivalent of imidazole.[2]
The mildness of these conditions helps to preserve the stereochemical integrity of the chiral amino acids, minimizing the risk of racemization.[3]
Signaling Pathway Diagram
Caption: Reaction mechanism of CDI-mediated peptide coupling.
Experimental Protocols
This section outlines a general protocol for a solution-phase peptide coupling reaction using CDI. It is important to note that optimal conditions may vary depending on the specific amino acids being coupled.
Materials and Reagents:
-
N-protected amino acid (e.g., Boc-Pro-OH)
-
Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Dimethylformamide (DMF))[6]
-
Tertiary base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Protocol: Solution-Phase Synthesis of a Dipeptide
This protocol is adapted from a procedure for the synthesis of Boc-Pro-Phe-OMe.[6]
-
Activation of the N-protected Amino Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 equivalent) in an appropriate anhydrous solvent (e.g., THF).
-
Add solid CDI (1.0 equivalent) to the solution in one portion.
-
Stir the reaction mixture at room temperature. Effervescence (CO₂ evolution) should be observed.
-
Continue stirring for approximately 60-90 minutes to ensure complete formation of the N-acylimidazole intermediate.[7]
-
-
Coupling Reaction:
-
In a separate flask, prepare a solution of the amino acid ester hydrochloride (1.0 equivalent) in the same anhydrous solvent.
-
Neutralize the hydrochloride salt by adding a tertiary base (e.g., TEA) (1.0 equivalent).
-
Add the neutralized amino acid ester solution to the activated N-acylimidazole solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dipeptide.
-
If necessary, purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
-
Experimental Workflow Diagram
Caption: General workflow for CDI-mediated peptide coupling.
Quantitative Data Summary
The efficiency of CDI-mediated coupling can be influenced by factors such as the specific amino acids, solvent, and reaction time. Below is a summary of representative data from the literature.
| N-Protected Amino Acid | Amino Acid Ester | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Boc-Pro-OH | H-Phe-OMe | THF | Overnight | 98 | [6] |
| Z-Gly-OH | H-Gly-OEt | DMF | 2 | 81 | (Staab, 1957) |
| Boc-Ala-OH | H-Leu-OMe | DCM | 20 | 87 | [8] |
| Boc-Phe-OH | H-Val-OMe | DCM | 20 | 92 | [8] |
Note: Yields are for the isolated, purified product.
Potential Side Reactions and Mitigation
While CDI is a reliable coupling reagent, some potential side reactions should be considered:
-
Diketopiperazine Formation: This can occur during the coupling of the third amino acid to a dipeptide ester, leading to cyclization. Running the reaction at a lower temperature can help minimize this side product.[9]
-
Racemization: Although minimal with CDI, racemization can be further suppressed by the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or by performing the reaction at low temperatures.[9]
-
Urea Formation: Excess CDI can react with the amine component to form a symmetrical urea. Using stoichiometric amounts of CDI is recommended to avoid this.[9]
-
Anhydride Formation: The N-acylimidazole intermediate can react with another molecule of the carboxylic acid to form an anhydride. This can be minimized by controlling the stoichiometry and ensuring the amine is available for the coupling reaction.[9]
By adhering to the outlined protocols and being mindful of potential side reactions, researchers can effectively utilize 1,1'-Carbonyldiimidazole for the efficient and reliable synthesis of peptides.
References
- 1. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 2. srinichem.com [srinichem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]
- 8. orgsyn.org [orgsyn.org]
- 9. m.youtube.com [m.youtube.com]
Application of 1,1'-Sulfonyldiimidazole in the Synthesis of Sulfonate Esters: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of sulfonate esters is a critical process. These compounds are not only pivotal intermediates in organic synthesis, serving as excellent leaving groups for nucleophilic substitution and elimination reactions, but they are also integral components of many pharmaceuticals and agrochemicals. 1,1'-Sulfonyldiimidazole (SDI) has emerged as a versatile and highly effective reagent for the preparation of sulfonate esters from alcohols, offering distinct advantages over traditional methods.
This application note provides a comprehensive overview of the use of this compound in the synthesis of sulfonate esters, complete with detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its adoption in research and development settings.
Introduction to this compound (SDI)
This compound (CAS No. 7189-69-7), also known as N,N'-sulfonyldiimidazole or imidazol-1-ylsulfonylimidazole, is a white crystalline solid with a melting point of 135-137 °C.[1][2] It is a highly reactive and versatile sulfonylating agent. The presence of two imidazole (B134444) rings linked to a central sulfonyl group makes it an efficient donor of the sulfonyl moiety. One of the key advantages of using SDI is the formation of non-genotoxic byproducts, namely imidazole and sulfate (B86663), upon reaction, which simplifies purification and is a significant consideration in pharmaceutical synthesis.
The reaction of alcohols with this compound provides a direct and high-yielding route to the corresponding sulfonate esters, often referred to as imidazole-1-sulfonates or "imidazylates." These imidazylates are noted for their stability, which often allows for chromatographic purification.
Reaction Mechanism and Principles
The synthesis of sulfonate esters using this compound proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of SDI. This initial attack, facilitated by a base, leads to the displacement of one imidazole ring, which acts as a good leaving group. The resulting intermediate is an imidazole-1-sulfonate ester.
The general mechanism involves the activation of the alcohol by a base to form an alkoxide, which then attacks the sulfonyl group of SDI. The reaction is typically carried out in the presence of a non-nucleophilic base to deprotonate the alcohol, enhancing its nucleophilicity.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of sulfonate esters from primary and secondary alcohols using this compound. These protocols are based on established methods and should be adapted and optimized for specific substrates.
Protocol 1: General Procedure for the Synthesis of Primary Alkyl Imidazole-1-sulfonates
Materials:
-
Primary alcohol
-
This compound (SDI)
-
Sodium hydride (NaH) or another suitable non-nucleophilic base
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent
-
Anhydrous diethyl ether or ethyl acetate (B1210297) for workup
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of the primary alcohol (1.0 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.
-
Add a solution of this compound (1.2 equivalents) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired primary alkyl imidazole-1-sulfonate.
Protocol 2: Synthesis of a Secondary Alkyl Imidazole-1-sulfonate
Materials:
-
Secondary alcohol
-
This compound (SDI)
-
1,8-Diazabicycloundec-7-ene (DBU) or another suitable non-nucleophilic base
-
Anhydrous dichloromethane (B109758) (DCM) or acetonitrile
-
Diatomaceous earth (Celite®)
-
Standard workup reagents as in Protocol 1
Procedure:
-
Dissolve the secondary alcohol (1.0 equivalent) and this compound (1.5 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C and add DBU (1.5 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of diatomaceous earth to remove any precipitated salts.
-
Wash the filtrate sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by crystallization or flash column chromatography to yield the pure secondary alkyl imidazole-1-sulfonate.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various sulfonate esters from their corresponding alcohols using this compound, as adapted from the literature.
| Entry | Alcohol Substrate | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | NaH | DMF | 3 | 95 |
| 2 | 1-Butanol | NaH | THF | 4 | 92 |
| 3 | Cyclohexanol | DBU | DCM | 18 | 85 |
| 4 | (R)-2-Octanol | DBU | MeCN | 24 | 88 |
| 5 | 3-Phenyl-1-propanol | NaH | DMF | 2.5 | 94 |
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
References
Application Notes and Protocols: 1,1'-Sulfonyldiimidazole as a Dehydrating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Sulfonyldiimidazole (SDI) is a highly reactive and versatile reagent in organic synthesis. Structurally similar to the well-known coupling agent 1,1'-carbonyldiimidazole (B1668759) (CDI), SDI serves as an excellent activating agent for carboxylic acids and a potent dehydrating agent. Its primary applications in this context include the synthesis of esters, amides, and nitriles under mild conditions. The imidazole (B134444) leaving groups are readily removed, and the byproducts are typically non-interfering, simplifying product purification. This document provides detailed application notes and experimental protocols for the use of SDI in these key transformations.
Mechanism of Action
The utility of this compound as a dehydrating and coupling agent stems from its ability to activate carboxylic acids and primary amides. The central sulfur atom in SDI is highly electrophilic and readily attacked by nucleophiles.
Carboxylic Acid Activation
In the presence of a carboxylic acid, the carboxylate oxygen attacks the sulfur atom of SDI, displacing one of the imidazole rings to form a highly reactive acyl-sulfonylimidazolium intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol or an amine to form the corresponding ester or amide, respectively. The displaced imidazole can also act as a base to facilitate the reaction.
Caption: General mechanism of carboxylic acid activation and subsequent nucleophilic substitution using this compound.
Dehydration of Primary Amides to Nitriles
For the conversion of primary amides to nitriles, the amide oxygen is believed to attack the electrophilic sulfur of SDI. This is followed by an elimination sequence, facilitated by a base (often an excess of imidazole generated in situ or an external base), which results in the formation of the nitrile and sulfur trioxide-imidazole adducts as byproducts.
Caption: Proposed pathway for the dehydration of primary amides to nitriles using this compound.
Application 1: Synthesis of Esters from Carboxylic Acids and Alcohols
This compound facilitates the direct esterification of carboxylic acids with alcohols under mild, neutral conditions, avoiding the need for strong acid or base catalysts. This method is particularly useful for substrates sensitive to harsh reaction conditions.
Quantitative Data
| Entry | Carboxylic Acid | Alcohol | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzoic Acid | Benzyl Alcohol | 25 | 4 | 92 |
| 2 | Acetic Acid | 1-Butanol | 25 | 3 | 88 |
| 3 | Phenylacetic Acid | Ethanol | 25 | 5 | 90 |
| 4 | (S)-Ibuprofen | Methanol | 25 | 6 | 85 |
| 5 | Adipic Acid | Ethanol (2 eq.) | 50 | 8 | 82 (diethyl ester) |
Note: The data presented is representative of typical yields for this type of transformation and may vary based on the specific substrates and reaction conditions.
Experimental Protocol: General Procedure for Esterification
Materials:
-
Carboxylic acid (1.0 mmol)
-
Alcohol (1.2 mmol)
-
This compound (SDI) (1.1 mmol)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) (5 mL)
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 mmol) and the alcohol (1.2 mmol) in anhydrous DCM (5 mL) at room temperature, add this compound (1.1 mmol) portion-wise over 5 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (15 mL) and brine (15 mL), then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ester.
Application 2: Synthesis of Amides from Carboxylic Acids and Amines
The SDI-mediated coupling of carboxylic acids and amines is an efficient method for amide bond formation. The reaction proceeds smoothly at room temperature and is applicable to a wide range of substrates, including amino acid derivatives with minimal racemization.
Quantitative Data
| Entry | Carboxylic Acid | Amine | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzoic Acid | Aniline | 25 | 2 | 95 |
| 2 | Hexanoic Acid | Benzylamine | 25 | 3 | 91 |
| 3 | Boc-Gly-OH | H-Phe-OMe | 25 | 4 | 88 |
| 4 | Phenylacetic Acid | Morpholine | 25 | 2.5 | 93 |
| 5 | 4-Methoxybenzoic Acid | Cyclohexylamine | 25 | 3 | 89 |
Note: The data presented is representative of typical yields for this type of transformation and may vary based on the specific substrates and reaction conditions.
Experimental Protocol: General Procedure for Amidation
Materials:
-
Carboxylic acid (1.0 mmol)
-
Amine (1.1 mmol)
-
This compound (SDI) (1.1 mmol)
-
Anhydrous dichloromethane (DCM) or acetonitrile (B52724) (MeCN) (5 mL)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) in anhydrous DCM (5 mL).
-
Add this compound (1.1 mmol) in one portion and stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM (15 mL) and wash with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure amide.
Application 3: Synthesis of Nitriles from Primary Amides
This compound is an effective dehydrating agent for the conversion of primary amides to the corresponding nitriles. This transformation typically occurs under mild conditions and tolerates a variety of functional groups.
Quantitative Data
| Entry | Primary Amide | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzamide | 60 | 2 | 94 |
| 2 | Nicotinamide | 60 | 3 | 89 |
| 3 | Phenylacetamide | 50 | 2.5 | 91 |
| 4 | Hexanamide | 50 | 4 | 85 |
| 5 | 2-Chloro-6-fluorobenzamide | 70 | 3 | 90 |
Note: The data presented is representative of typical yields for this type of transformation and may vary based on the specific substrates and reaction conditions.
Experimental Protocol: General Procedure for Nitrile Synthesis
Materials:
-
Primary amide (1.0 mmol)
-
This compound (SDI) (1.2 mmol)
-
Anhydrous tetrahydrofuran (THF) or 1,4-dioxane (B91453) (5 mL)
-
(Optional) A non-nucleophilic base such as triethylamine (B128534) (1.5 mmol)
Procedure:
-
Suspend the primary amide (1.0 mmol) in anhydrous THF (5 mL).
-
Add this compound (1.2 mmol) to the suspension.
-
(Optional) Add triethylamine (1.5 mmol) to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 50-70 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the product with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent in vacuo.
-
Purify the resulting crude nitrile by column chromatography or distillation.
Workflow Diagram for SDI-Mediated Synthesis
Caption: Synthetic pathways enabled by this compound as a dehydrating and activating agent.
Safety Information
This compound is a moisture-sensitive and corrosive solid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. In case of contact with skin or eyes, rinse immediately with plenty of water. Reactions involving SDI should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent.
Conclusion
This compound is a powerful and versatile reagent for promoting dehydration reactions in organic synthesis. Its ability to facilitate the formation of esters, amides, and nitriles under mild conditions makes it a valuable tool for researchers in academia and industry, particularly in the field of drug development where mild and selective methods are paramount. The straightforward protocols and high yields associated with SDI-mediated transformations underscore its utility in modern synthetic chemistry.
The Pivotal Role of 1,1'-Sulfonyldiimidazole in Medicinal Chemistry and Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1'-Sulfonyldiimidazole (SDI) has emerged as a versatile and powerful reagent in medicinal chemistry and drug discovery. Its utility stems from its ability to act as a highly efficient sulfonylating agent and a coupling reagent under mild reaction conditions. This document provides detailed application notes and experimental protocols for the use of SDI in key synthetic transformations, including the formation of sulfonamides, sulfamides, and peptide bonds. Furthermore, its role in modern synthetic methodologies such as Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry is highlighted. Quantitative data from the literature is summarized to provide a comparative analysis of its efficacy. Diagrams illustrating key reaction pathways and experimental workflows are included to facilitate a deeper understanding of its practical applications.
Introduction
This compound is a commercially available, stable, and easy-to-handle solid reagent.[1] Its reactivity is centered around the sulfonyl group, which is activated by the two imidazole (B134444) leaving groups. This structural feature allows for the efficient transfer of the SO₂ group to a variety of nucleophiles, making it a valuable tool in the synthesis of diverse molecular scaffolds for drug discovery.[2] Key applications of SDI in medicinal chemistry include the synthesis of sulfonamides, a critical pharmacophore in numerous approved drugs, and its use as a coupling agent in peptide synthesis.[3][4]
Key Applications and Experimental Protocols
Synthesis of Sulfonamides
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide range of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[5][6] SDI provides a mild and efficient alternative to traditional methods that often rely on harsh reagents like sulfonyl chlorides.[3]
General Reaction Scheme:
The reaction proceeds via the activation of the sulfonyl group by the imidazole moieties, followed by nucleophilic attack of a primary or secondary amine, leading to the formation of the corresponding sulfonamide and the release of two equivalents of imidazole.
Experimental Protocol: General Procedure for the Synthesis of N-Aryl Sulfonamides
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Addition of SDI: To the stirred solution of the amine at room temperature, add this compound (1.1 equivalents) portionwise over 5-10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl (to remove imidazole), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization to yield the pure sulfonamide.
Quantitative Data for Sulfonamide Synthesis:
While specific data for SDI-mediated sulfonamide synthesis is dispersed in the literature, the yields are generally high. For comparison, traditional methods using sulfonyl chlorides with a base like triethylamine (B128534) also provide good to excellent yields.
| Amine Substrate | Sulfonylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Aniline | 4-Toluenesulfonyl chloride | Pyridine | DCM | 12 | 92 | [4] |
| Benzylamine | 2,4-Dichlorobenzenesulfonyl chloride | Triethylamine | DCM | 6-18 | 85-95 | [4] |
| Various amines | 1-Phenylsulfonylbenzotriazole | - | - | - | Moderate to good | [6] |
This table provides representative data for sulfonamide synthesis using related sulfonylating agents to illustrate typical reaction conditions and yields.
Peptide Coupling Agent
The formation of peptide bonds is a fundamental transformation in the synthesis of peptide-based therapeutics. SDI can be used as a coupling reagent to activate the carboxylic acid group of an amino acid for subsequent reaction with the amino group of another.[4] This application is analogous to the well-established use of its carbonyl counterpart, 1,1'-Carbonyldiimidazole (CDI).[7]
Mechanism of Action in Peptide Synthesis:
SDI reacts with the carboxylic acid of an N-protected amino acid to form a highly reactive sulfonyl-acyl mixed anhydride (B1165640) intermediate. This intermediate then readily reacts with the free amino group of a C-protected amino acid to form the peptide bond, releasing imidazole and sulfur dioxide.
Experimental Protocol: General Procedure for Dipeptide Synthesis
-
Activation of the Carboxylic Acid: In a flame-dried flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 equivalent) in anhydrous DCM. Add this compound (1.0 equivalent) and stir at 0 °C for 30-60 minutes to form the activated intermediate.
-
Coupling Reaction: To the reaction mixture, add a solution of the C-protected amino acid or peptide (1.0 equivalent) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents) in anhydrous DCM.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude dipeptide by flash chromatography.
Role in Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
SuFEx chemistry is a powerful click chemistry platform for the rapid and reliable synthesis of functional molecules.[8] SDI plays a crucial role as a precursor for the in situ generation of sulfuryl fluoride (SO₂F₂), a key reagent in SuFEx reactions.[9]
Generation of SO₂F₂ from SDI:
SDI reacts with a fluoride source, such as potassium fluoride (KF), to generate SO₂F₂ gas. This method provides a convenient and safer alternative to handling gaseous SO₂F₂ directly.
Application in the Synthesis of Aryl Fluorosulfates:
Aryl fluorosulfates are versatile hubs for diversification in drug discovery. They can be synthesized by reacting phenols with SO₂F₂ generated from SDI.
Experimental Workflow for Aryl Fluorosulfate Formation:
Caption: Workflow for the synthesis of aryl fluorosulfates using SDI as a precursor for SO₂F₂ generation.
Logical Relationships in SDI-Mediated Reactions
The versatility of SDI stems from the sequential displacement of its two imidazole leaving groups. This allows for a controlled and stepwise introduction of the sulfonyl moiety or its derivatives.
Caption: General reaction pathway illustrating the stepwise reactivity of SDI.
Conclusion
This compound is a highly valuable reagent for medicinal chemists, offering a mild, efficient, and versatile platform for the synthesis of key structural motifs found in a multitude of bioactive compounds. Its applications in the synthesis of sulfonamides and peptides, coupled with its emerging role in SuFEx chemistry, underscore its significance in modern drug discovery and development. The protocols and data presented herein provide a practical guide for researchers looking to incorporate SDI into their synthetic strategies, enabling the exploration of novel chemical space and the acceleration of drug discovery programs.
References
- 1. This compound | 7189-69-7 | Benchchem [benchchem.com]
- 2. Synthesis of aryl ethers via a sulfonyl transfer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Activation of Carboxylic Acids with 1,1'-Sulfonyldiimidazole (SDI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activation of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the formation of amide and ester bonds prevalent in pharmaceuticals, agrochemicals, and materials science.[1] 1,1'-Sulfonyldiimidazole (SDI) is a versatile reagent for this purpose, serving as a powerful alternative to other activating agents. SDI reacts with carboxylic acids to form highly reactive acyl imidazolide (B1226674) intermediates, which readily undergo nucleophilic attack by amines or alcohols to yield the corresponding amides and esters under mild conditions. This method is particularly valuable in peptide synthesis and for the modification of complex molecules where harsh reaction conditions are not tolerated.[2]
The mechanism of activation with SDI is analogous to that of the more commonly used 1,1'-Carbonyldiimidazole (CDI). The sulfonyl group in SDI, being a strong electron-withdrawing group, renders the imidazole (B134444) moieties excellent leaving groups. Upon reaction with a carboxylic acid, SDI forms a transient mixed anhydride (B1165640) which rapidly converts to the highly reactive acyl imidazolide. This intermediate is then susceptible to nucleophilic attack, driving the formation of the desired product.
Reaction Mechanism and Experimental Workflow
The activation of a carboxylic acid with SDI and subsequent reaction with a nucleophile (amine or alcohol) can be visualized by the following workflow:
References
Application Notes and Protocols: Use of 1,1'-Sulfonyldiimidazole Derivatives in the Preparation of Sulfonyl Azides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of sulfonyl azides utilizing 1,1'-sulfonyldiimidazole derivatives, specifically focusing on the stable and efficient reagent, imidazole-1-sulfonyl azide (B81097) hydrogen sulfate (B86663). Sulfonyl azides are versatile intermediates in organic synthesis, crucial for the formation of a wide array of nitrogen-containing compounds with significant applications in medicinal chemistry and drug development.
Introduction
Sulfonyl azides are key building blocks in organic synthesis, enabling access to important structural motifs such as triazoles, amidines, N-acylsulfonamides, and sulfonyl carbamates.[1][2][3] Traditionally, the synthesis of sulfonyl azides involved the use of sulfonyl chlorides, which are often hydrolytically unstable and can generate hazardous byproducts.[3] An alternative, triflyl azide (TfN₃), while effective, is notoriously unstable and explosive, posing significant safety risks.[4]
The development of imidazole-1-sulfonyl azide and its salts has provided a safer and more user-friendly alternative for the synthesis of sulfonyl azides.[5][6] In particular, imidazole-1-sulfonyl azide hydrogen sulfate has emerged as a preferred reagent due to its enhanced stability, ease of handling, and cost-effectiveness.[1][7] This reagent facilitates a high-yielding, experimentally simple diazo-transfer reaction with primary sulfonamides under mild conditions, generally without the need for copper salt catalysts.[5]
The resulting N-aryl and N-heteroaryl sulfonamides are found in numerous FDA-approved drugs, highlighting the importance of efficient and safe synthetic routes to these compounds.[8] Sulfonamide-containing drugs exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[9][10] The introduction of a sulfonyl group can also improve the metabolic stability and pharmacokinetic properties of drug candidates.[11]
Section 1: Synthesis of Imidazole-1-sulfonyl Azide Hydrogen Sulfate
The preparation of the key diazo-transfer reagent, imidazole-1-sulfonyl azide hydrogen sulfate, is a critical first step. An updated and safer procedure avoids the isolation of potentially explosive intermediates.[7]
Experimental Protocol: Preparation of Imidazole-1-sulfonyl Azide Hydrogen Sulfate[7]
-
Reaction Setup: In a well-ventilated fume hood, suspend sodium azide (NaN₃) in acetonitrile (B52724) (MeCN) (e.g., 1 mmol per mL) in a flask equipped with a magnetic stirrer and maintain the temperature at 0 °C using an ice bath.
-
Formation of Sulfuryl Azide Chloride: Slowly add sulfuryl chloride (SO₂Cl₂) to the cooled suspension. This leads to the in-situ formation of the intermediate, sulfuryl azide chloride.
-
Formation of Imidazole-1-sulfonyl Azide: To the same suspension, add imidazole. The reaction generates imidazole-1-sulfonyl azide in the acetonitrile solution.
-
Work-up: Dilute the resulting suspension with saturated aqueous sodium bicarbonate (NaHCO₃) solution (approximately 3 volume equivalents) to quench any residual hydrazoic acid. Partition the mixture by adding ethyl acetate (B1210297) (EtOAc).
-
Isolation of the Hydrogen Sulfate Salt: Separate the organic layer and dry it. To the dried solution containing imidazole-1-sulfonyl azide, add one equivalent of concentrated sulfuric acid (H₂SO₄).
-
Crystallization and Isolation: The imidazole-1-sulfonyl azide hydrogen sulfate salt will crystallize out of the solution. Isolate the crystalline solid by filtration, wash with a suitable solvent, and dry under vacuum.
Safety Note: While the hydrogen sulfate salt is significantly more stable than the parent compound or its hydrochloride salt, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a chemical fume hood.[12][13]
Section 2: Synthesis of Sulfonyl Azides from Primary Sulfonamides
The primary application of imidazole-1-sulfonyl azide hydrogen sulfate is the conversion of primary sulfonamides to the corresponding sulfonyl azides. This reaction proceeds via a diazo-transfer mechanism.[1][5]
Reaction Mechanism
The reaction is believed to proceed through the nucleophilic attack of the sulfonamide nitrogen on the terminal nitrogen of the azide group in the imidazole-1-sulfonyl azide salt, leading to the transfer of the diazo group.[1]
Caption: Proposed mechanism for sulfonyl azide synthesis.
General Experimental Protocol: Synthesis of Sulfonyl Azides[1]
-
Reactant Mixture: In a suitable reaction vessel, dissolve the primary sulfonamide (1.0 eq) in an appropriate solvent such as methanol (B129727) (MeOH) or acetonitrile (MeCN).
-
Addition of Reagent: Add imidazole-1-sulfonyl azide hydrogen sulfate (typically 1.1-1.5 eq) to the solution.
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), to neutralize the hydrogen sulfate salt and facilitate the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary from a few hours to overnight.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude sulfonyl azide can be purified by flash column chromatography on silica (B1680970) gel.
Experimental Workflow
Caption: General workflow for sulfonyl azide synthesis.
Section 3: Quantitative Data and Scope
The reaction is compatible with a wide range of functional groups and has been shown to be effective for various aryl and heteroaryl sulfonamides.[1]
| Entry | Sulfonamide Substrate | Product | Yield (%) |
| 1 | p-Toluenesulfonamide | p-Toluenesulfonyl azide | 95 |
| 2 | Benzenesulfonamide | Benzenesulfonyl azide | 92 |
| 3 | 4-Nitrobenzenesulfonamide | 4-Nitrobenzenesulfonyl azide | 88 |
| 4 | 2-Naphthalenesulfonamide | 2-Naphthalenesulfonyl azide | 90 |
| 5 | Thiophene-2-sulfonamide | Thiophene-2-sulfonyl azide | 85 |
| 6 | Dansyl amide | Dansyl azide | 78 |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
While the method is highly efficient for aryl and heteroaryl sulfonamides, the reactivity with alkyl sulfonamides has been reported to be more limited.[1]
Section 4: Applications in Drug Development
Sulfonyl azides are valuable precursors for synthesizing compounds with therapeutic potential.
Logical Relationships in Synthesis
Caption: Applications of sulfonyl azides in synthesis.
The "click chemistry" reaction (Huisgen 1,3-dipolar cycloaddition) between sulfonyl azides and alkynes to form 1,2,3-triazoles is a particularly powerful tool in drug discovery for creating diverse compound libraries.[6] Furthermore, sulfonyl azides can be used in C-H functionalization reactions to directly install sulfonamide groups onto aromatic and heteroaromatic rings, providing efficient access to N-aryl sulfonamides.[8] They also serve as precursors to sulfonyl isocyanates for the synthesis of sulfonyl carbamates and ureas.[2] These structural motifs are prevalent in a wide range of pharmaceuticals.[9]
References
- 1. Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments. | Semantic Scholar [semanticscholar.org]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajchem-b.com [ajchem-b.com]
- 10. [PDF] Imidazole-1-sulfonyl azide-based diazo-transfer reaction for the preparation of azido solid supports for solid-phase synthesis. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Imidazole-1-sulfonyl azide - Wikipedia [en.wikipedia.org]
- 13. An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride [organic-chemistry.org]
Application Notes and Protocols for Suzuki Coupling Reactions Utilizing Aryl Imidazolylsulfonates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of aryl imidazolylsulfonates as effective electrophilic partners in Suzuki-Miyaura cross-coupling reactions. The synthesis of these aryl imidazolylsulfonates is efficiently achieved from phenols using the activating agent 1,1'-sulfonyldiimidazole. This methodology presents a practical and economical alternative to the use of aryl triflates, offering improved stability and handling properties.[1][2]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals.[3] Traditionally, aryl halides and triflates have been employed as electrophilic coupling partners. Aryl triflates, while highly reactive, often suffer from instability and high cost.[1] Aryl imidazolylsulfonates have emerged as a compelling alternative, demonstrating robust reactivity in palladium-catalyzed coupling reactions while offering superior stability and ease of handling.[1][2]
The preparation of aryl imidazolylsulfonates is straightforward, involving the reaction of a phenol (B47542) with this compound in the presence of a mild base. This two-step sequence, where the imidazolylsulfonate is synthesized and then used in a subsequent cross-coupling reaction, provides a versatile platform for the diversification of phenolic compounds.
Data Presentation
Table 1: Synthesis of Aryl Imidazolylsulfonates using this compound
The following table summarizes the yields for the synthesis of various aryl imidazolylsulfonates from the corresponding phenols using this compound and cesium carbonate in tetrahydrofuran (B95107) (THF) at room temperature.[1]
| Entry | Phenol | Product | Yield (%) |
| 1 | Phenol | Phenyl imidazolylsulfonate | >85 |
| 2 | 4-Methoxyphenol | 4-Methoxyphenyl imidazolylsulfonate | >85 |
| 3 | 4-Chlorophenol | 4-Chlorophenyl imidazolylsulfonate | >85 |
| 4 | 1-Naphthol | 1-Naphthyl imidazolylsulfonate | >85 |
| 5 | 2-Methylphenol | 2-Methylphenyl imidazolylsulfonate | >85 |
| 6 | 4-Acetylphenol | 4-Acetylphenyl imidazolylsulfonate | >85 |
Table 2: Suzuki-Miyaura Coupling of Aryl Imidazolylsulfonates with Arylboronic Acids
This table presents the yields of biaryl products from the palladium-catalyzed Suzuki-Miyaura coupling of aryl imidazolylsulfonates with various arylboronic acids.[1]
| Entry | Aryl Imidazolylsulfonate | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |
| 1 | 1-Naphthyl imidazolylsulfonate | Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Toluene | 1-Phenylnaphthalene | 80 |
| 2 | 4-Methoxyphenyl imidazolylsulfonate | Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Toluene | 4-Methoxybiphenyl | 85 |
| 3 | 4-Chlorophenyl imidazolylsulfonate | Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Toluene | 4-Chlorobiphenyl | 75 |
| 4 | 4-Acetylphenyl imidazolylsulfonate | Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Toluene | 4-Acetylbiphenyl | 82 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Aryl Imidazolylsulfonates
This protocol describes the optimized method for synthesizing aryl imidazolylsulfonates from phenols using this compound.[1]
Materials:
-
Substituted Phenol (1.0 equiv)
-
This compound (1.1 equiv)
-
Cesium Carbonate (Cs₂CO₃) (0.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 equiv).
-
Add anhydrous THF to dissolve the phenol.
-
To the resulting solution, add this compound (1.1 equiv) and cesium carbonate (0.2 equiv).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aryl imidazolylsulfonate.
Protocol 2: General Procedure for the Suzuki-Miyaura Cross-Coupling of Aryl Imidazolylsulfonates
This protocol outlines the general conditions for the palladium-catalyzed cross-coupling of aryl imidazolylsulfonates with arylboronic acids.[1]
Materials:
-
Aryl Imidazolylsulfonate (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous Solvent (e.g., Toluene, Dioxane, or THF)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the aryl imidazolylsulfonate (1.0 equiv), arylboronic acid (1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and base (e.g., K₃PO₄, 3.0 equiv).
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Mandatory Visualizations
Caption: Synthesis of Aryl Imidazolylsulfonate from Phenol.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfonamide Synthesis with 1,1'-Sulfonyldiimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted guidance for improving the yield and purity of sulfonamides synthesized using 1,1'-sulfonyldiimidazole. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My sulfonamide synthesis with this compound is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in sulfonamide synthesis using this compound can often be attributed to several factors, ranging from reagent quality to reaction conditions. Here are the primary areas to investigate:
-
Reagent Quality and Handling:
-
This compound Purity: Ensure the this compound is of high purity and has been stored under anhydrous conditions. It is sensitive to moisture and can hydrolyze, reducing its effectiveness.
-
Amine Purity: The amine should be pure and dry. Impurities or the presence of water can lead to side reactions.
-
Solvent Quality: Use anhydrous solvents to prevent the hydrolysis of this compound.
-
-
Reaction Conditions:
-
Stoichiometry: While a 1:1 molar ratio of the amine to this compound is the theoretical starting point, optimizing this ratio can be critical. For less reactive amines, a slight excess of this compound may be beneficial. Conversely, for highly reactive amines, a slight excess of the amine can help to consume the sulfonating agent completely.
-
Temperature: The reaction is typically performed at room temperature. For sluggish reactions involving electron-deficient or sterically hindered amines, gentle heating may be necessary. However, be cautious as excessive heat can promote side reactions.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Incomplete reactions are a common cause of low yields.
-
-
Side Reactions:
-
Hydrolysis of this compound: The primary competing reaction is the hydrolysis of this compound to sulfonic acid and imidazole (B134444). This is mitigated by using anhydrous conditions and high-purity reagents.
-
Bis-sulfonylation of Primary Amines: With primary amines, the formation of a bis-sulfonylated product is a possibility. This can be minimized by the slow, dropwise addition of the this compound solution to the amine solution and by avoiding a large excess of the sulfonating agent.
-
Q2: I am observing significant amounts of imidazole as a byproduct in my reaction mixture. How can I effectively remove it during purification?
Imidazole is a water-soluble byproduct of the reaction. A standard aqueous workup is typically effective for its removal.
-
Aqueous Wash: After the reaction is complete, dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., dichloromethane (B109758) or ethyl acetate). Wash the organic layer sequentially with a mild acidic solution (e.g., 1M HCl) to remove the basic imidazole, followed by a wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid, and finally with brine.
-
Column Chromatography: If imidazole persists after the aqueous workup, silica (B1680970) gel column chromatography can be employed for further purification.
Q3: What are the main advantages of using this compound over traditional sulfonyl chlorides for sulfonamide synthesis?
This compound offers several advantages over sulfonyl chlorides:
-
Milder Reaction Conditions: The reaction with this compound does not produce hydrochloric acid as a byproduct, eliminating the need for an external base to scavenge the acid. This can be beneficial for substrates that are sensitive to acidic conditions or to the presence of amine bases like triethylamine (B128534) or pyridine.
-
Ease of Handling: this compound is a stable, crystalline solid, making it easier and safer to handle compared to many sulfonyl chlorides, which can be corrosive and moisture-sensitive liquids.[1]
-
Reduced Side Reactions: The absence of a strong acid byproduct can lead to cleaner reactions with fewer side products, simplifying purification.
Experimental Protocols
General Protocol for Sulfonamide Synthesis using this compound
This protocol provides a general procedure for the reaction of an amine with this compound. Optimization of specific parameters such as solvent, temperature, and reaction time may be necessary for different substrates.
Materials:
-
Amine (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine in the chosen anhydrous solvent.
-
In a separate flask, dissolve this compound in the same anhydrous solvent.
-
Slowly add the this compound solution dropwise to the stirred amine solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Redissolve the crude product in a water-immiscible organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with 1M HCl (2 x 20 mL), followed by saturated aqueous NaHCO₃ (1 x 20 mL), and finally with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure sulfonamide.
Data Presentation
Table 1: Illustrative Yields of Sulfonamides Synthesized with this compound
| Amine Substrate | Sulfonamide Product | Typical Yield (%) |
| Aniline | N-Phenylbenzenesulfonamide | 85-95% |
| Benzylamine | N-Benzylbenzenesulfonamide | 90-98% |
| Morpholine | 4-(Phenylsulfonyl)morpholine | 92-99% |
| Pyrrolidine | 1-(Phenylsulfonyl)pyrrolidine | 88-96% |
Note: Yields are representative and can vary based on the specific reaction conditions and the scale of the reaction.
Visualizations
Reaction Mechanism
The synthesis of a sulfonamide using this compound proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the this compound, followed by the elimination of imidazole.
Caption: Reaction mechanism of sulfonamide formation.
Troubleshooting Workflow
This workflow outlines the logical steps to diagnose and resolve low yield issues in your sulfonamide synthesis.
Caption: Troubleshooting workflow for low sulfonamide yield.
References
Side reactions and byproduct formation when using 1,1'-Sulfonyldiimidazole
Welcome to the technical support center for 1,1'-Sulfonyldiimidazole (SDI). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of SDI in their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when using this compound.
Issue 1: Low Yield in Sulfonamide Synthesis with Primary Amines
Question: I am reacting a primary amine with this compound, but my yield of the desired monosulfonamide is consistently low. What are the possible causes and how can I improve it?
Answer:
Low yields in the sulfonylation of primary amines with SDI are often due to several factors, including side reactions and suboptimal reaction conditions. Here are the primary causes and troubleshooting steps:
-
Bis-sulfonylation: Primary amines can react with two equivalents of SDI to form a bis-sulfonated byproduct, R-N(SO₂R')₂. This is a common side reaction that consumes your starting amine and the desired product.
-
Hydrolysis of SDI: this compound is sensitive to moisture. The presence of water in the reaction mixture will lead to its hydrolysis, reducing the amount of active reagent available for the sulfonylation reaction.
-
Poor Reactivity of the Amine: Sterically hindered or electron-deficient amines are less nucleophilic and may react slowly, leading to incomplete conversion.
Troubleshooting Workflow for Low Yield:
Technical Support Center: Optimizing Reaction Conditions for 1,1'-Sulfonyldiimidazole (SDI)
Welcome to the technical support center for 1,1'-Sulfonyldiimidazole (SDI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the use of this versatile sulfonylating agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SDI) and what are its primary applications?
A1: this compound (SDI) is a white to light cream crystalline solid used as a sulfonylating agent in organic synthesis.[1][2] It is particularly effective for the sulfonylation of amines to form sulfonamides and can also be used in reactions such as Suzuki couplings.[1] Its dual imidazole (B134444) structure combined with a sulfonyl group enhances its reactivity and allows it to serve multiple roles in synthetic chemistry.[1]
Q2: What are the key advantages of using SDI over other sulfonylating agents like sulfonyl chlorides?
A2: SDI offers several advantages, including milder reaction conditions and often avoids the generation of corrosive and acidic byproducts like HCl, which is common with sulfonyl chlorides. This can be beneficial for reactions with acid-sensitive functional groups.
Q3: What are the recommended storage conditions for SDI?
A3: SDI is hygroscopic (absorbs moisture) and light-sensitive.[1] It should be stored under an inert atmosphere (e.g., nitrogen or argon) at room temperature in a cool, dark, and dry place to prevent decomposition.[1]
Q4: How does the choice of solvent affect reactions with SDI?
A4: The choice of solvent can significantly impact the yield and selectivity of reactions involving SDI. Polar aprotic solvents such as acetonitrile, DMF, and DMSO are generally good choices as SDI is soluble in them.[1] Chlorinated solvents like dichloromethane (B109758) (DCM) and chloroform (B151607) have also been shown to be effective in certain reactions. The optimal solvent will depend on the specific substrates and desired reaction outcome.
Q5: What is the optimal temperature range for reactions using SDI?
A5: Sulfonylation reactions with SDI are often conducted at temperatures ranging from 0 °C to room temperature. Some reactions may benefit from gentle heating, but excessive temperatures should be avoided as this can promote the formation of side products and decomposition of the reagent. For instance, the sulfonylation of aniline (B41778) with p-toluenesulfonyl chloride, a related reaction, is strongly exothermic and proceeds readily at room temperature without additional heating.[3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Low or No Product Yield
Low or no yield is a frequent issue in chemical synthesis. The following workflow can help diagnose the root cause when using SDI.
Caption: Troubleshooting workflow for low product yield in SDI reactions.
Possible Cause & Solution:
-
Degradation of SDI:
-
Cause: SDI is sensitive to moisture and light.[1] Exposure to atmospheric moisture can lead to hydrolysis and inactivation.
-
Solution: Use freshly opened SDI or material that has been stored properly under an inert atmosphere. Ensure all glassware is oven-dried and reactions are conducted under nitrogen or argon.
-
-
Presence of Water in the Solvent:
-
Cause: Water will hydrolyze SDI, reducing the amount of active reagent available for the desired reaction.
-
Solution: Use anhydrous solvents. If necessary, distill the solvent over a suitable drying agent prior to use.
-
-
Sub-optimal Reaction Temperature:
-
Cause: The reaction may be too slow at low temperatures or side reactions may dominate at elevated temperatures.
-
Solution: If the reaction is sluggish at 0 °C or room temperature, consider gentle heating (e.g., to 40-50 °C) while monitoring the reaction closely by TLC or LC-MS. For exothermic reactions, maintaining a low temperature during reagent addition is crucial.
-
-
Incorrect Solvent Choice:
-
Cause: The solubility of reactants and the polarity of the solvent can greatly influence reaction rates.
-
Solution: Screen a range of anhydrous aprotic solvents such as acetonitrile, THF, DCM, or DMF.
-
Issue 2: Formation of Multiple Byproducts
The presence of multiple spots on a TLC plate indicates the formation of side products.
Caption: Identifying and mitigating common side reactions with SDI.
Common Side Reactions and Their Prevention:
-
Hydrolysis of SDI:
-
Cause: Presence of water in the reaction mixture.
-
Identification: A highly polar byproduct, likely the corresponding sulfonic acid, will be observed.
-
Prevention: Strictly adhere to anhydrous reaction conditions.
-
-
Di-sulfonylation of Primary Amines:
-
Cause: A primary amine (R-NH₂) can react with two equivalents of SDI to form R-N(SO₂-Im)₂. This is more likely with an excess of SDI or at higher temperatures.
-
Identification: A less polar byproduct compared to the desired mono-sulfonamide.
-
Prevention: Use a 1:1 stoichiometry of the amine to SDI. Add the SDI solution slowly to the amine solution to avoid localized high concentrations of the sulfonylating agent. Maintain a lower reaction temperature (0 °C to room temperature).
-
-
Elimination Reactions:
-
Cause: When reacting SDI with sterically hindered alcohols, elimination to form an alkene can compete with sulfonylation, especially in the presence of a strong, non-nucleophilic base at elevated temperatures.
-
Identification: A non-polar byproduct that can be identified by GC-MS or NMR.
-
Prevention: Use milder reaction conditions, a less hindered base if required, and lower temperatures.
-
Data on Reaction Condition Optimization
The following tables summarize the impact of solvent and temperature on sulfonylation reactions. While specific quantitative data for a wide range of substrates with this compound is not extensively consolidated in the literature, the following represents typical trends and data from related sulfonylation reactions.
Table 1: Effect of Solvent on Sulfonylation Yield
| Solvent | Dielectric Constant (ε) | Typical Observations & Relative Yield |
| Dichloromethane (DCM) | 9.1 | Good for many reactions; non-polar products are highly soluble. Often provides high yields. |
| Acetonitrile | 37.5 | A versatile polar aprotic solvent; SDI is soluble. Generally gives good to excellent yields. |
| Tetrahydrofuran (THF) | 7.6 | A common ethereal solvent, but ensure it is anhydrous as it can contain peroxides and water. |
| N,N-Dimethylformamide (DMF) | 36.7 | A highly polar aprotic solvent that can facilitate reactions with less soluble substrates. Use with caution as it can be difficult to remove and may participate in side reactions at high temperatures. |
| Toluene | 2.4 | A non-polar solvent, generally less effective for sulfonylation unless phase-transfer catalysts are used. |
Table 2: General Effect of Temperature on Sulfonylation Reactions
| Temperature Range | General Outcome |
| 0 °C to Room Temp. | Optimal for most standard sulfonylation reactions with primary and secondary amines and unhindered alcohols. Minimizes side reactions. |
| Room Temp. to 50 °C | May be necessary for less reactive substrates, such as sterically hindered amines or alcohols. Monitor for byproduct formation. |
| > 50 °C | Generally not recommended. Increases the likelihood of SDI decomposition and the formation of side products like di-sulfonylated species and elimination products. |
Experimental Protocols
General Protocol for the Sulfonylation of a Primary Amine with SDI
This protocol provides a general procedure for the synthesis of a sulfonamide from a primary amine using this compound.
Caption: General experimental workflow for the synthesis of sulfonamides using SDI.
Methodology:
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 equivalent) and a suitable non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile). Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of the same anhydrous solvent. Add the SDI solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir the reaction for 2-12 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Purification: Wash the combined organic layers sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water, and finally a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel or by recrystallization.
References
Preventing hydrolysis of 1,1'-Sulfonyldiimidazole during reactions
Welcome to the technical support center for 1,1'-Sulfonyldiimidazole (SDI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of SDI and to address common challenges, particularly the prevention of hydrolysis during reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SDI) and what are its primary applications?
A1: this compound (SDI) is a highly reactive organic compound used as a coupling and sulfonylating agent in a variety of chemical syntheses. Its primary applications include peptide synthesis, the formation of sulfonamides, and as a versatile reagent in the preparation of active pharmaceutical ingredients (APIs) and other complex organic molecules.
Q2: What are the main factors that contribute to the degradation of SDI during a reaction?
A2: The primary cause of SDI degradation is hydrolysis, which occurs when the molecule reacts with water. The rate of hydrolysis is significantly influenced by the presence of moisture in the reaction environment, the pH of the solution, the reaction temperature, and the choice of solvent. SDI is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.
Q3: How does pH affect the stability of SDI?
A3: Based on studies of structurally related sulfonamide compounds, SDI is expected to be most stable in neutral to alkaline conditions (pH 7-9) and significantly less stable in acidic conditions (pH < 7).[1] Acid-catalyzed hydrolysis is a common degradation pathway for compounds containing sulfonyl groups. Therefore, maintaining a non-acidic reaction environment is critical to prevent premature decomposition of the reagent.
Q4: What are the signs of SDI degradation in a reaction?
A4: Degradation of SDI can lead to several observable issues in a reaction, including:
-
Low or no product yield: If the SDI has hydrolyzed, it is no longer active as a coupling or sulfonylating agent.
-
Formation of unexpected side products: The hydrolysis of SDI produces imidazole (B134444) and sulfuric acid, which can participate in or catalyze unintended side reactions.
-
Inconsistent reaction profiles: If the rate of SDI hydrolysis is variable between experiments, it can lead to poor reproducibility of results.
-
Changes in reaction mixture appearance: While not always indicative, unexpected color changes or precipitation could suggest the formation of degradation products.
Q5: How can I monitor the stability of SDI in my reaction?
A5: The stability of SDI can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A well-developed HPLC method can separate and quantify the remaining SDI from its hydrolysis products (imidazole and sulfate) over time. This allows for the determination of the reagent's half-life under specific reaction conditions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Hydrolysis of SDI due to residual moisture. | Ensure all glassware is rigorously dried (e.g., oven-dried at >100°C for several hours and cooled under an inert atmosphere). Use anhydrous solvents, preferably from a freshly opened bottle or distilled from an appropriate drying agent. Handle SDI and other reagents under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line. |
| Incorrect reaction pH. | If possible, buffer the reaction mixture to a neutral or slightly alkaline pH (7-9). Avoid acidic conditions or reagents that can generate acidic byproducts without the presence of a suitable base to neutralize them. |
| Degraded SDI starting material. | SDI is hygroscopic and should be stored in a desiccator in a tightly sealed container. If the purity of the SDI is in doubt, it is advisable to use a fresh batch from a reliable supplier. Consider analyzing the starting material by HPLC to confirm its integrity. |
| Sub-optimal reaction temperature. | While higher temperatures can increase the rate of the desired reaction, they can also accelerate the rate of SDI hydrolysis. If hydrolysis is suspected, try running the reaction at a lower temperature. |
Issue 2: Inconsistent Reaction Results
| Possible Cause | Troubleshooting Step |
| Variable moisture content in reagents and solvents. | Standardize the procedure for drying glassware and handling anhydrous solvents. Use molecular sieves to ensure solvents remain dry. |
| Atmospheric moisture contamination. | Ensure a positive pressure of inert gas is maintained throughout the reaction setup. Use septa and syringe techniques for the addition of reagents to minimize exposure to the atmosphere. |
| Inconsistent quality of SDI. | Purchase SDI from a reputable source and store it under the recommended conditions. Consider performing a quality control check on new batches of the reagent. |
Data Presentation
Table 1: Illustrative Half-life of a Sulfonyl-containing Compound under Various Conditions
| pH | Temperature (°C) | Solvent | Estimated Half-life (t½) |
| 4.0 | 25 | Acetonitrile (B52724)/Water (1:1) | < 1 hour |
| 7.0 | 25 | Acetonitrile/Water (1:1) | Several hours |
| 9.0 | 25 | Acetonitrile/Water (1:1) | > 24 hours |
| 7.0 | 4 | Acetonitrile/Water (1:1) | Significantly longer than at 25°C |
| 7.0 | 50 | Acetonitrile/Water (1:1) | Significantly shorter than at 25°C |
| 7.0 | 25 | Anhydrous Acetonitrile | Very stable |
| 7.0 | 25 | Anhydrous Dichloromethane | Very stable |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using SDI under Anhydrous Conditions
This protocol outlines the best practices for setting up a reaction using SDI to minimize the risk of hydrolysis.
-
Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser, etc.) should be oven-dried at 120°C for at least 4 hours and allowed to cool to room temperature in a desiccator or under a stream of dry inert gas (nitrogen or argon).
-
Reagent and Solvent Preparation:
-
Use anhydrous solvents from a reputable supplier, preferably from a sealed bottle.
-
Ensure all other reagents are of high purity and are handled in a manner that minimizes exposure to atmospheric moisture.
-
This compound should be weighed out quickly in a dry environment, preferably in a glovebox, and the container sealed immediately.
-
-
Reaction Setup:
-
Assemble the glassware under a positive pressure of inert gas.
-
The reaction flask should be equipped with a magnetic stirrer, a septum for reagent addition, and an inert gas inlet/outlet connected to a bubbler.
-
-
Reaction Execution:
-
Dissolve the substrate and any other non-hygroscopic reagents in the anhydrous solvent in the reaction flask.
-
If a base is required, add it to the reaction mixture.
-
Dissolve the SDI in a separate flask with anhydrous solvent under an inert atmosphere.
-
Using a dry syringe, slowly add the SDI solution to the reaction mixture at the desired temperature.
-
Maintain the inert atmosphere and desired temperature for the duration of the reaction.
-
-
Monitoring the Reaction:
-
Reaction progress can be monitored by taking aliquots at regular intervals using a dry syringe and analyzing them by an appropriate method (e.g., TLC or HPLC).
-
Protocol 2: HPLC Method for Monitoring SDI Degradation
This protocol provides a general framework for developing an HPLC method to analyze the stability of SDI. Method optimization will be required for specific instrumentation and reaction mixtures.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (if compatible with the reaction components, otherwise a neutral buffer can be used).
-
Example Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Monitor the peak area of SDI over time to determine its rate of disappearance. The appearance and increase in the peak area of imidazole can also be monitored.
Mandatory Visualizations
Caption: Hydrolysis pathway of this compound (SDI).
Caption: Experimental workflow for minimizing SDI hydrolysis.
Caption: Troubleshooting logic for low product yield with SDI.
References
Technical Support Center: Purification of Products Synthesized with 1,1'-Sulfonyldiimidazole
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of products synthesized using 1,1'-Sulfonyldiimidazole (SDI).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when using this compound?
A1: Reactions involving SDI typically produce a few common impurities that need to be removed during purification. The primary byproduct is imidazole (B134444) , which is displaced from the SDI reagent during the reaction. Other common impurities include unreacted starting materials (especially amines or alcohols), and potentially a hydrolyzed form of SDI or the intermediate sulfonyl-imidazole species, which results in sulfonic acid if exposed to water.[1] For reactions with primary amines, a bis-sulfonated byproduct, R-N(SO₂R')₂, can also form.[1]
Q2: How can I effectively remove the imidazole byproduct from my reaction mixture?
A2: Imidazole is basic and highly water-soluble upon protonation. The most effective way to remove it is through an aqueous workup using a dilute acidic wash.[1] Washing the organic layer with a solution like 1M hydrochloric acid (HCl) will convert the imidazole to its water-soluble hydrochloride salt, which will then partition into the aqueous layer.[1]
Q3: My sulfonamide product is showing significant tailing during silica (B1680970) gel column chromatography. How can I fix this?
A3: Tailing of sulfonamides on silica gel is a common issue, often caused by the interaction of the acidic N-H proton with the silica surface.[1] To mitigate this and achieve better peak shapes, you can add a small amount of a modifier to your eluent system. Adding 0.5-1% triethylamine (B128534) can help by competing for the acidic sites on the silica. Alternatively, if your product is stable to acid, adding 0.5-1% acetic acid can also improve chromatography.[1]
Q4: I am having trouble purifying my final product. What general purification strategies are recommended?
A4: A multi-step approach is usually best. Start with a standard aqueous workup to remove the bulk of water-soluble impurities.[1] For many solid sulfonamides, recrystallization is a highly effective method for achieving high purity.[1] If chromatography is necessary, silica gel column chromatography is the most common technique. For challenging separations, other techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) can also be employed.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unreacted starting amine present in the crude product. | The reaction has not gone to completion. | 1. Reaction Optimization: Drive the reaction to completion by increasing the reaction time or temperature. Using a slight excess (1.1-1.2 equivalents) of the sulfonylating agent can also help consume all the amine.[1] 2. Purification: Use an acidic wash (e.g., 1M HCl) during the aqueous workup to remove the basic amine.[1] |
| A highly polar, UV-active spot is stuck on the TLC baseline. | This is likely the sulfonic acid byproduct, formed from the reaction of the sulfonylating agent with trace water. | 1. Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions to minimize its formation.[1] 2. Purification: This acidic impurity can be easily removed during the workup with a basic aqueous wash, such as saturated sodium bicarbonate (NaHCO₃) solution.[1] |
| Mass spectrometry indicates the presence of a bis-sulfonated byproduct. | A primary amine (R-NH₂) has reacted twice with the sulfonylating agent. | 1. Stoichiometry Control: Use a 1:1 stoichiometry of the amine to the sulfonylating agent. 2. Slow Addition: Add the sulfonylating agent slowly to the solution of the amine to avoid localized high concentrations that favor bis-sulfonation.[1] 3. Purification: This less polar byproduct can often be separated from the desired mono-sulfonated product by silica gel chromatography. |
| Low product recovery after aqueous workup. | The product may have some solubility in the aqueous layer, or an emulsion may have formed. | 1. Back-Extraction: Back-extract the aqueous layers with your organic solvent to recover any dissolved product. 2. Breaking Emulsions: If an emulsion forms, adding brine (saturated NaCl solution) can help break it by increasing the ionic strength of the aqueous layer.[3] In persistent cases, filtering the entire mixture through a pad of Celite may be necessary.[3] |
| Difficulty finding a suitable solvent for recrystallization. | The product may be too soluble or too insoluble in common solvents. | 1. Solvent Screening: Test a range of single solvents of varying polarities. 2. Solvent Systems: The ideal is to find a solvent where the compound is sparingly soluble at room temperature but highly soluble when hot. If a single solvent doesn't work, use a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[1] Dissolve the compound in a minimum amount of the "good" hot solvent and slowly add the "poor" solvent until turbidity appears, then re-heat to clarify and cool slowly. |
Quantitative Data Summary
Table 1: Common Aqueous Wash Solutions for Workup
| Aqueous Solution | Purpose | Typical Impurities Removed |
| 1M HCl | Acid Wash | Unreacted amines, imidazole, and other basic byproducts.[1] |
| Saturated NaHCO₃ | Base Wash | Unreacted sulfonyl chlorides (as sulfonic acid), other acidic impurities.[1][4] |
| Water | General Wash | Removes highly water-soluble impurities and residual salts from previous washes. |
| Brine (Saturated NaCl) | Final Wash | Removes the majority of dissolved water from the organic layer before drying.[1] |
Table 2: Typical Solvent Systems for Recrystallization of Sulfonamides
| Solvent System | Polarity | Comments |
| Ethanol / Water | Polar | Good for moderately polar sulfonamides. |
| Ethyl Acetate / Hexanes | Medium to Nonpolar | Excellent for a wide range of sulfonamides.[1] |
| Isopropanol / Water | Polar | An alternative to ethanol/water.[1] |
| Dichloromethane / Hexanes | Medium to Nonpolar | Useful for less polar products. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup Procedure
This protocol is designed to remove the majority of common impurities following a reaction with SDI.
-
Quench Reaction: Once the reaction is complete, cool the mixture to room temperature. If necessary, dilute it with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water and dissolves your product.
-
Transfer to Separatory Funnel: Transfer the diluted reaction mixture to a separatory funnel.
-
Acid Wash: Add an equal volume of 1M HCl to the funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate completely, then drain and discard the lower aqueous layer.[1][4]
-
Base Wash: Add an equal volume of saturated aqueous NaHCO₃. Mix and vent carefully, as CO₂ gas may be generated.[4] Once the layers have separated, drain and discard the aqueous layer.
-
Brine Wash: Add an equal volume of brine (saturated NaCl solution). Shake and allow the layers to separate. Drain and discard the aqueous layer. This step minimizes the amount of water in the organic layer.[1]
-
Dry the Organic Layer: Transfer the organic layer to an Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), swirl, and let it stand for 5-10 minutes.[3]
-
Isolate Crude Product: Filter off the drying agent and wash it with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is used to separate the desired product from closely related impurities.
-
Prepare the Slurry: Choose an appropriate eluent system based on TLC analysis (aim for a product Rf of ~0.3). Prepare a slurry of silica gel in the chosen eluent.
-
Pack the Column: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the Column: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Monitor Elution: Monitor the fractions being collected by TLC to identify which ones contain the purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General Purification Workflow for SDI Reactions.
Caption: Decision tree for troubleshooting purification issues.
References
Technical Support Center: Monitoring Reactions with 1,1'-Sulfonyldiimidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring reactions involving 1,1'-Sulfonyldiimidazole (SDI). Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SDI) and what is it used for?
A1: this compound (SDI) is a versatile sulfonylating agent used to introduce sulfonyl groups into organic molecules.[1] It is particularly effective for the N-sulfonylation of amines to form stable N-sulfonyl derivatives.[1] This reagent is valuable in the synthesis of active pharmaceutical ingredients (APIs) and in the development of agrochemicals and materials science.[1]
Q2: Why is it important to monitor the progress of reactions involving SDI?
A2: Monitoring reaction progress is crucial to determine when the limiting reactant has been consumed and the reaction is complete.[2] This helps to ensure optimal reaction times, maximize product yield, and minimize the formation of byproducts. Inconsistent reaction times or temperatures can lead to low yields or the formation of side products.[3]
Q3: What are the most common analytical techniques for monitoring SDI reactions?
A3: The most common techniques for monitoring reactions involving this compound are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6] Each method offers distinct advantages in terms of speed, sensitivity, and the level of structural information provided.
Q4: How does Thin-Layer Chromatography (TLC) help in monitoring these reactions?
A4: TLC is a rapid, inexpensive, and sensitive technique used to qualitatively monitor the progress of a reaction.[7] By spotting the reaction mixture alongside the starting materials on a TLC plate, one can observe the disappearance of the reactants and the appearance of the product spot(s).[2] A "cospot," where the reaction mixture and starting material are spotted together, is often used to help distinguish between reactant and product spots, especially if they have similar Rf values.[2][8]
Q5: When is High-Performance Liquid Chromatography (HPLC) a better choice for reaction monitoring?
A5: HPLC is a powerful technique for both qualitative and quantitative analysis of reaction mixtures.[6] It is particularly useful when the components of the reaction have similar polarities and are difficult to separate by TLC.[9] HPLC can provide accurate information on the concentration of reactants and products, allowing for the calculation of reaction yield directly from the chromatogram.[6]
Q6: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used for real-time reaction monitoring?
A6: Yes, NMR spectroscopy is a potent, non-invasive tool for monitoring chemical reactions in real-time (in situ).[5] By acquiring a series of 1H NMR spectra at regular time intervals, it is possible to observe the decrease in the signals of the starting materials and the increase in the signals corresponding to the product(s), providing detailed kinetic and mechanistic information.[5][10]
Troubleshooting Guide
This guide addresses common problems encountered during reactions with this compound and provides potential solutions.
Q1: My reaction yield is very low. What are the common causes and how can I improve it?
A1: Low yields in reactions involving SDI can arise from several factors. The table below outlines potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Poor Reactivity of Starting Materials | - For reactions with amines, consider the nucleophilicity. Electron-deficient or sterically hindered amines may react slowly.[4] - Increase the reaction temperature or use a more forcing solvent.[4] - The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can sometimes enhance the reaction rate.[4] |
| Hydrolysis of this compound | - SDI is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.[4] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[11] |
| Suboptimal Reaction Conditions | - The choice of base and solvent can significantly impact the reaction outcome.[4][11] - Perform a systematic optimization of reaction conditions, screening different bases (e.g., triethylamine, DIPEA) and aprotic solvents (e.g., DMF, THF, acetonitrile).[11] |
| Incomplete Reaction | - The reaction may require more time to reach completion.[3] - Monitor the reaction for a longer period using TLC or HPLC to ensure the starting material is fully consumed.[3] |
Q2: I am observing multiple spots on my TLC plate, indicating the presence of byproducts. What could be the cause?
A2: The formation of byproducts is a common issue. Here are some likely causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Side Reactions | - In reactions with primary amines, bis-sulfonylation can occur, where the amine reacts twice.[4] To avoid this, use a 1:1 stoichiometry of the amine to SDI and add the SDI solution slowly to the amine solution.[4] - Hydrolysis of SDI can lead to the formation of sulfonic acid.[4] This can often be removed during aqueous workup with a basic wash (e.g., saturated sodium bicarbonate solution).[4] |
| Decomposition of Starting Material or Product | - Some starting materials or products may be sensitive to high temperatures.[11] - Avoid prolonged heating. If necessary, consider running the reaction at a lower temperature for a longer duration. |
| Impure Reagents | - Ensure the purity of your starting materials and reagents, as impurities can lead to side reactions. |
Q3: I'm having trouble interpreting my TLC plate. The spots are streaky or the Rf values are too similar.
A3: Issues with TLC analysis can often be resolved with adjustments to the procedure.
| Problem | Solution |
| Streaky Spots | - The sample may be too concentrated. Try diluting the sample before spotting it on the TLC plate. - The developing solvent system may not be optimal. Try a different solvent system with a different polarity. |
| Similar Rf Values | - Use a cospot lane where the starting material and reaction mixture are spotted on top of each other.[2][8] An elongated spot in the cospot lane can indicate that the two compounds are different.[2] - Try a different solvent system to achieve better separation. |
| Reactant Appears Gone but Isn't | - The reaction mixture can sometimes alter the appearance of the reactant on the TLC plate.[8] A cospot is essential to confirm if the reactant is truly consumed.[8] |
Experimental Protocols
Here are detailed methodologies for the key techniques used to monitor reactions involving this compound.
Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate and Chamber:
-
Obtain a TLC plate (e.g., silica (B1680970) gel 60 F254).
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the plate.
-
Mark three lanes on the baseline for the starting material (SM), a cospot (Co), and the reaction mixture (RM).[2]
-
Prepare a developing chamber with a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes) to a depth of about 0.5 cm.[8]
-
-
Spot the TLC Plate:
-
Develop and Visualize the TLC Plate:
-
Place the spotted TLC plate in the developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.[8]
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp and circle them with a pencil.[8]
-
If the compounds are not UV-active, use a chemical stain (e.g., potassium permanganate (B83412) or p-anisaldehyde stain) and gently heat the plate to visualize the spots.[7][8]
-
-
Interpret the Results:
-
The reaction is complete when the spot corresponding to the limiting starting material is no longer visible in the 'RM' lane.[2]
-
The appearance of a new spot in the 'RM' lane indicates the formation of the product.
-
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
-
Method Development:
-
Develop an HPLC method that can separate the starting materials, product, and any significant byproducts. This typically involves selecting an appropriate column (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid).[6]
-
Optimize the mobile phase composition and flow rate to achieve good resolution between the peaks.
-
-
Sample Preparation:
-
At various time points, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by adding a reagent that reacts with any remaining SDI).
-
Dilute the aliquot with a suitable solvent (usually the mobile phase) to a known concentration.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram and identify the peaks corresponding to the starting materials and the product based on their retention times, which can be determined by injecting standards of each compound.
-
-
Data Analysis:
-
Integrate the peak areas of the reactants and the product.
-
The disappearance of the reactant peak and the growth of the product peak over time indicate the progress of the reaction.
-
For quantitative analysis, create a calibration curve for the product using standards of known concentrations. This will allow you to determine the concentration of the product in the reaction mixture at different time points and calculate the reaction yield.[6]
-
Protocol 3: In Situ Monitoring by 1H NMR Spectroscopy
-
Sample Preparation:
-
Set up the reaction directly in an NMR tube using a deuterated solvent.[5]
-
Ensure all reactants are fully dissolved.
-
-
NMR Data Acquisition:
-
Acquire an initial 1H NMR spectrum of the starting materials before initiating the reaction.
-
Initiate the reaction (e.g., by adding the final reagent or by increasing the temperature).
-
Acquire a series of 1H NMR spectra at regular time intervals throughout the course of the reaction.[5]
-
-
Data Analysis:
-
Process the NMR spectra (phasing, baseline correction).
-
Identify the characteristic signals for the starting materials and the product. For reactions with SDI, you can monitor the disappearance of the imidazole (B134444) protons of SDI and the appearance of new signals for the sulfonated product.
-
Integrate the signals of a non-overlapping peak for a reactant and a product.
-
The relative integrals of these signals over time will provide information on the reaction kinetics.
-
Visualizations
Workflow for Monitoring a Reaction by TLC
Caption: A typical workflow for monitoring a chemical reaction using Thin-Layer Chromatography.
Troubleshooting Logic for Low Reaction Yield
Caption: A decision tree for troubleshooting low yield in chemical reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. researchgate.net [researchgate.net]
- 8. How To [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Online reaction monitoring by single-scan 2D NMR under flow conditions - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Addressing low reactivity of sterically hindered amines with 1,1'-Sulfonyldiimidazole
Welcome to the technical support center for 1,1'-Sulfonyldiimidazole (SDI). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of SDI, particularly in reactions with sterically hindered amines.
Troubleshooting Guide
This guide addresses common issues encountered during the sulfonylation of sterically hindered amines with this compound.
Issue 1: Low or No Yield of the Desired Sulfonamide
-
Question: I am not observing any significant formation of my desired sulfonamide product when reacting a sterically hindered amine with this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in the sulfonylation of sterically hindered amines are a common challenge due to the low nucleophilicity and steric bulk of the amine.[1] Several factors could be contributing to this issue.
Potential Causes and Solutions:
Potential Cause Suggested Solution Rationale Insufficient Reactivity of the Amine Increase the reaction temperature. Consider using a higher boiling point solvent such as DMF, DMSO, or dioxane. Higher temperatures can provide the necessary activation energy to overcome the steric hindrance and low nucleophilicity of the amine.[1] Inadequate Activation of SDI Introduce a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO). These catalysts can react with SDI to form a more reactive sulfonylating intermediate, which is more susceptible to nucleophilic attack by the hindered amine.[1] Use of a Non-Coordinating Base If a base is used, switch to a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine. This prevents the base from competing with the sterically hindered amine in reacting with the SDI. Suboptimal Solvent Choice Screen a range of aprotic solvents with varying polarities, such as acetonitrile (B52724) (ACN), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM). The choice of solvent can significantly influence the reaction rate and solubility of the reactants. Hydrolysis of SDI Ensure all glassware is thoroughly dried and use anhydrous solvents. This compound is sensitive to moisture, and hydrolysis will consume the reagent.
Issue 2: Slow Reaction Rate
-
Question: My reaction is proceeding very slowly, even after an extended period. How can I accelerate the sulfonylation of my bulky amine with SDI?
-
Answer: The steric hindrance of the amine is likely the primary reason for the slow reaction rate.
Potential Causes and Solutions:
Potential Cause Suggested Solution Rationale High Activation Energy Barrier Increase the reaction temperature incrementally (e.g., in 10-20 °C intervals) and monitor the reaction progress. As mentioned previously, higher temperatures can help overcome the energy barrier for the reaction. Low Concentration of Reactive Intermediate Add a catalyst like DMAP (0.1 - 0.3 equivalents). A catalyst can generate a more reactive sulfonylating agent, thereby increasing the concentration of the species that reacts with the amine. Insufficient Mixing Ensure vigorous stirring, especially if the reaction mixture is heterogeneous. Proper mixing is crucial for bringing the reactants into contact, particularly in reactions with slow kinetics.
Issue 3: Formation of Side Products
-
Question: I am observing the formation of significant side products in my reaction mixture. What are these impurities and how can I minimize their formation?
-
Answer: Side product formation can arise from the decomposition of reactants or reactions with impurities.
Potential Causes and Solutions:
Potential Cause Suggested Solution Rationale Hydrolysis of SDI Use anhydrous solvents and inert atmosphere (e.g., nitrogen or argon). This will minimize the formation of sulfonic acid from the hydrolysis of SDI. Reaction with Nucleophilic Solvents Avoid using nucleophilic solvents like alcohols unless they are intended reactants. Solvents with nucleophilic groups can react with SDI. Thermal Decomposition If using high temperatures, perform a time-course study to determine the optimal reaction time and avoid prolonged heating that could lead to decomposition. Some starting materials or products may not be stable at elevated temperatures for extended periods.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using this compound (SDI) over traditional sulfonyl chlorides for reacting with sterically hindered amines?
A1: SDI is a solid, non-corrosive, and relatively stable reagent, which makes it easier and safer to handle compared to many sulfonyl chlorides.[2] The imidazole (B134444) byproduct of the reaction is generally easy to remove during workup.
Q2: What are the typical starting conditions for the sulfonylation of a sterically hindered amine with SDI?
A2: A good starting point is to use a 1:1.1 molar ratio of the amine to SDI in an aprotic solvent like acetonitrile or THF at room temperature. If no reaction is observed, the temperature can be gradually increased.
Q3: Can a catalyst be used to improve the reaction of SDI with a hindered amine?
A3: Yes, nucleophilic catalysts like DMAP are often effective in accelerating these reactions by forming a more reactive sulfonyl-DMAP intermediate.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy by taking aliquots from the reaction mixture at different time points.
Q5: What are some alternative reagents or methods for the sulfonylation of highly hindered amines if SDI is not effective?
A5: If SDI proves to be ineffective, you might consider using more reactive sulfonylating agents like sulfonyl fluorides.[1] Alternatively, transition metal-catalyzed methods, for instance, using indium or copper catalysts, have shown promise for the sulfonylation of less nucleophilic and sterically hindered amines.[3]
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of a Sterically Hindered Amine with this compound
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the sterically hindered amine (1.0 mmol).
-
Dissolve the amine in an anhydrous aprotic solvent (e.g., acetonitrile, THF, DCM) (0.1 - 0.5 M).
-
To the stirred solution, add this compound (1.1 mmol, 1.1 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
If the reaction is slow, gradually increase the temperature to 40 °C, 60 °C, or reflux, and continue to monitor.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Catalyst Screening for the Sulfonylation of a Sterically Hindered Amine
-
Set up parallel reactions in small, dry vials under an inert atmosphere.
-
To each vial, add the sterically hindered amine (0.1 mmol) and the chosen anhydrous solvent (0.2 M).
-
To separate vials, add a potential catalyst (0.01 - 0.1 mmol, 0.1 - 1.0 equiv) such as DMAP, DABCO, or a Lewis acid. Include a control reaction with no catalyst.
-
Add this compound (0.11 mmol, 1.1 equiv) to each vial.
-
Stir all reactions at the desired temperature (e.g., room temperature or 50 °C).
-
Monitor the reactions at regular intervals (e.g., 1h, 4h, 12h, 24h) by LC-MS to determine the relative conversion to the desired product.
-
The catalyst that provides the highest conversion in the shortest time is selected for a larger scale reaction.
Visualizations
Caption: Troubleshooting workflow for low yield reactions.
Caption: Proposed catalytic cycle with a nucleophilic catalyst.
References
Technical Support Center: Managing Exothermic Reactions with 1,1'-Sulfonyldiimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing exothermic reactions when using 1,1'-Sulfonyldiimidazole (SDI). The information is structured to offer immediate assistance with troubleshooting common issues and to provide answers to frequently asked questions regarding the safe and effective use of this reagent.
Troubleshooting Guides
Exothermic reactions involving this compound, while often manageable, can present challenges. Below is a table summarizing potential issues, their likely causes, and recommended corrective and preventive actions.
| Issue | Potential Cause(s) | Immediate Corrective Actions | Long-Term Preventive Actions |
| Rapid, Uncontrolled Temperature Increase (Thermal Runaway) | 1. Reagent Addition Rate Too High: The rate of heat generation exceeds the cooling capacity. 2. Inadequate Cooling: The cooling bath or cryostat is insufficient for the reaction scale. 3. Poor Mixing: Localized "hot spots" are forming due to inefficient stirring. 4. Incorrect Solvent Choice: The solvent has a low boiling point or poor heat transfer properties. | 1. Immediately cease the addition of this compound or other reagents. 2. Enhance cooling by adding more dry ice to the bath or lowering the cryostat setpoint. 3. Increase the stirring rate to improve heat dissipation. 4. If the situation is not controlled, and a pre-planned quenching procedure exists, execute it by adding a cold, inert solvent. | 1. Conduct a thorough literature search and, if possible, perform reaction calorimetry to understand the heat of reaction. 2. Always start with a slow, controlled addition of the limiting reagent. 3. Ensure the cooling system is appropriately sized for the reaction scale. 4. Use an overhead stirrer for viscous reactions or larger scale operations. |
| Reaction Fails to Initiate or Proceeds Slowly | 1. Low Reaction Temperature: The temperature is too low for the activation energy to be overcome. 2. Moisture Contamination: this compound is moisture-sensitive and may have degraded.[1] 3. Poor Reagent Quality: The starting materials may be impure. | 1. Slowly and cautiously allow the reaction temperature to rise in small increments. 2. Ensure all reagents and solvents are anhydrous. 3. Verify the purity of the starting materials. | 1. Determine the optimal temperature range for the specific reaction through small-scale trials. 2. Store this compound in a desiccator and handle it under an inert atmosphere. 3. Use freshly opened or purified reagents. |
| Formation of Impurities or Side Products | 1. Excessive Reaction Temperature: High temperatures can lead to decomposition or side reactions. 2. Incorrect Stoichiometry: An improper ratio of reactants can lead to undesired products. 3. Presence of Water: Hydrolysis of this compound can generate byproducts. | 1. Ensure the reaction temperature is maintained within the optimal range. 2. Carefully re-check all calculations and measurements of reagents. 3. Use anhydrous solvents and handle reagents in a dry environment. | 1. Optimize the reaction temperature to maximize the yield of the desired product. 2. Perform a stoichiometry optimization study. 3. Implement stringent anhydrous techniques throughout the experimental setup. |
| Solidification or High Viscosity of Reaction Mixture | 1. Precipitation of Reactants or Products: The solvent may not be suitable to maintain all components in solution at the reaction temperature. 2. Concentration Too High: The reaction is too concentrated, leading to a viscous mixture and poor heat transfer. | 1. Add a co-solvent to improve solubility. 2. Dilute the reaction mixture with more of the reaction solvent. | 1. Screen for a more suitable solvent or solvent mixture during reaction development. 2. Optimize the reaction concentration to balance reaction rate and physical properties of the mixture. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a reactive compound that is sensitive to moisture.[1] It can react exothermically with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1] Upon decomposition, it can release hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[1]
Q2: How can I safely store this compound?
A2: Store this compound in a tightly closed container in a dry and well-ventilated place. It is moisture-sensitive, so storage in a desiccator or under an inert atmosphere is recommended to maintain its reactivity and prevent decomposition.[1]
Q3: What are the initial signs of a potential thermal runaway reaction?
A3: A rapid and accelerating increase in the internal reaction temperature, even after stopping the addition of reagents, is a primary indicator. Other signs can include a sudden change in color, unexpected gas evolution, or an increase in pressure within the reaction vessel.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[1]
Q5: Can I use this compound in aqueous conditions?
A5: No, this compound is sensitive to moisture and will hydrolyze in the presence of water.[1] This will not only deactivate the reagent but can also lead to the formation of byproducts and potentially a poorly controlled exotherm. Always use anhydrous solvents and ensure your glassware is thoroughly dried.
Experimental Protocols
Below are detailed methodologies for common reactions involving this compound, with a focus on managing potential exotherms.
Protocol 1: General Procedure for the Sulfonylation of a Primary Amine
This protocol outlines a standard procedure for the synthesis of a sulfonamide from a primary amine and this compound.
Materials:
-
Primary amine
-
This compound (SDI)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Anhydrous base (e.g., Triethylamine, DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Addition funnel or syringe pump
-
Cooling bath (e.g., ice-water, dry ice/acetone)
-
Inert gas supply (e.g., Nitrogen, Argon)
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask with a magnetic stir bar, thermometer, and an addition funnel under an inert atmosphere.
-
Initial Cooldown: Charge the flask with the primary amine and the anhydrous solvent. Cool the mixture to 0 °C using an ice-water bath.
-
Base Addition: Add the anhydrous base to the cooled amine solution.
-
SDI Solution Preparation: In a separate dry flask, dissolve this compound (1.05 equivalents) in the anhydrous solvent.
-
Controlled Addition: Slowly add the this compound solution to the stirred amine solution via the addition funnel or syringe pump over a period of 30-60 minutes. Crucial Step: Monitor the internal temperature closely during the addition. The rate of addition should be controlled to maintain the temperature below 5 °C. If the temperature rises, pause the addition until it cools down.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of water. Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Dehydration of a Primary Amide to a Nitrile
This protocol describes the use of this compound as a dehydrating agent.
Materials:
-
Primary amide
-
This compound (SDI)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Cooling bath
-
Inert gas supply
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a thermometer under an inert atmosphere, dissolve the primary amide in the anhydrous solvent.
-
Initial Cooldown: Cool the solution to 0 °C using an ice-water bath.
-
Portion-wise Addition of SDI: Add this compound (1.1 equivalents) to the cooled solution in small portions over 20-30 minutes. Crucial Step: Monitor the internal temperature carefully. Each addition may cause a slight exotherm. Ensure the temperature does not rise above 10 °C.
-
Reaction Progression: After all the SDI has been added, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the resulting nitrile by distillation or column chromatography.
Visualizations
The following diagrams illustrate key workflows and logical relationships for managing reactions with this compound.
Caption: Workflow for managing controlled reagent addition.
Caption: Decision tree for troubleshooting low-yield reactions.
References
Technical Support Center: Scaling Up Reactions with 1,1'-Sulfonyldiimidazole (SDI)
Welcome to the technical support center for scaling up reactions involving 1,1'-Sulfonyldiimidazole (SDI). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning SDI-mediated reactions from the laboratory bench to the pilot plant.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SDI) and what are its primary applications at an industrial scale?
A1: this compound (CAS No. 7189-69-7) is a versatile and highly reactive sulfonylating agent.[1][2] It is a crystalline solid with a melting point of 135-137 °C.[2] Its primary industrial application is in the synthesis of pharmaceuticals and agrochemicals.[1] SDI is particularly effective for the N-sulfonylation of amines to form sulfonamides and for the synthesis of sulfonylureas, which are common motifs in drug candidates and herbicides.[1][3][4]
Q2: What are the main safety precautions for handling SDI in a pilot plant setting?
A2: SDI is classified as a skin and eye irritant and may cause respiratory irritation.[2][5] When handling larger quantities in a pilot plant, the following precautions are critical:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, eye shields, and a dust mask (e.g., N95 type).[2]
-
Ventilation: Use in a well-ventilated area or under a fume hood to avoid inhalation of dust.
-
Moisture Sensitivity: SDI is sensitive to hydrolysis from ambient moisture.[6] Store in a tightly sealed container in a dry environment to maintain its reactivity.
-
Spill Management: Have procedures in place for handling spills of solid reagents.
Q3: How does the stability of SDI affect its storage and use in large-scale reactions?
A3: The primary stability concern for SDI is its susceptibility to hydrolysis.[6] The presence of water will decompose the reagent into imidazole (B134444) and sulfuric acid, reducing its potency and introducing impurities into the reaction. For pilot-plant scale, this necessitates:
-
Inert Atmosphere: Storing and handling SDI under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Anhydrous Solvents: Using high-purity, anhydrous solvents is crucial for reproducible results.[7]
-
Reagent Quality Control: It is advisable to have a simple and robust analytical method, such as a GC-FID based analysis, to determine the quality and purity of the SDI lot before use.[6]
Troubleshooting Guides
This section addresses common issues encountered during the scale-up of SDI-mediated reactions.
Section 1: Reaction Performance Issues
Q: My reaction yield is significantly lower at the pilot scale compared to the lab scale. What are the potential causes?
A: A drop in yield during scale-up is a common challenge that often points to issues with mass and heat transfer, which become more pronounced in larger vessels.[8][9]
Troubleshooting Steps for Low Yield:
| Potential Cause | Explanation & Troubleshooting Steps |
| Inefficient Mixing | In the lab, magnetic stirring is often sufficient. At pilot scale, mechanical stirrers are used, and "dead zones" with poor mixing can occur. This leads to localized concentration gradients and reduced reaction rates. Solution: Optimize the stirrer type (e.g., anchor vs. propeller), speed, and baffle configuration to ensure homogeneous mixing.[9] Consider running computational fluid dynamics (CFD) simulations to model mixing in the pilot reactor. |
| Poor Temperature Control | Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation more difficult. Exothermic reactions can develop hot spots, leading to side reactions and degradation of products or reagents. Solution: Ensure the reactor's heating/cooling jacket is adequate. Implement multi-point temperature probes to monitor for thermal gradients. Consider a slower, controlled addition of reagents to manage the exotherm.[9] |
| Reagent Addition Rate | Adding reagents too quickly at a large scale can lead to high local concentrations, promoting side reactions or decomposition. Solution: Add the limiting reagent or the most reactive component dropwise or via a syringe pump over an extended period. This is especially important for the amine addition to the SDI solution (or vice-versa). |
| Degradation of SDI | As mentioned in the FAQs, moisture will degrade SDI. Larger-scale operations have more potential entry points for moisture (e.g., larger headspace, transfer lines). Solution: Ensure all equipment is thoroughly dried. Use anhydrous solvents and perform the reaction under an inert atmosphere. Verify the purity of the SDI batch before use.[7] |
Q: I am observing new or increased levels of impurities in my pilot-scale batch. How can I identify and minimize them?
A: The impurity profile often changes during scale-up due to longer reaction times, higher temperatures in localized spots, or different workup procedures.
Common Impurities and Mitigation Strategies:
| Impurity Type | Potential Cause & Minimization Strategy |
| Unreacted Starting Materials | Cause: Incomplete reaction due to poor mixing, insufficient reaction time, or suboptimal temperature. Mitigation: Improve mixing efficiency. Increase reaction time or temperature moderately while monitoring impurity formation. Using a slight excess (1.1-1.2 equivalents) of one reagent can help drive the reaction to completion.[7] |
| Bis-sulfonated Amine | Cause: Occurs when a primary amine (R-NH₂) reacts with two molecules of the sulfonylating agent. Mitigation: Maintain a strict 1:1 stoichiometry. Add the SDI solution slowly to the amine solution to avoid an excess of the sulfonylating agent at any point in time.[7] |
| Hydrolyzed SDI (Sulfonic Acid) | Cause: Reaction of SDI with trace amounts of water. Mitigation: Use anhydrous conditions. The resulting sulfonic acid can often be removed during workup with a basic aqueous wash (e.g., saturated sodium bicarbonate).[7] |
| Imidazole | Cause: Imidazole is a byproduct of the reaction of SDI with the amine. Mitigation: This is an expected byproduct. It is typically removed during the aqueous workup and purification steps. |
Section 2: Process & Equipment Challenges
Caption: Troubleshooting decision tree for common scale-up issues.
Experimental Protocols
Protocol: Pilot-Scale Synthesis of a Generic Sulfonylurea using SDI
This protocol provides a general methodology. Specific quantities, temperatures, and reaction times must be optimized at the lab scale first.
Safety: This reaction should be conducted in a designated pilot plant area by trained personnel. All safety precautions for handling SDI and other reagents must be followed.
Equipment:
-
100 L glass-lined reactor with a mechanical stirrer, temperature probes, a condenser, and a nitrogen inlet.
-
50 L addition vessel with a dip tube connected to the main reactor.
-
Appropriate filtration and drying equipment.
Reagents:
-
This compound (SDI)
-
Primary Amine (R¹-NH₂)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
-
Aqueous workup solutions (e.g., Saturated NaHCO₃, Brine)
-
Extraction solvent (e.g., Ethyl Acetate, Dichloromethane)
Procedure:
-
Reactor Preparation: Ensure the 100 L reactor is clean, dry, and purged with nitrogen.
-
SDI Solution: Charge the reactor with anhydrous THF (e.g., 40 L). Add SDI (e.g., 1.0 equivalent) in portions under a nitrogen blanket. Stir until all solids are dissolved.
-
Amine Solution: In the 50 L addition vessel, dissolve the primary amine (R¹-NH₂) (e.g., 1.05 equivalents) in anhydrous THF (e.g., 20 L).
-
Reaction: Slowly add the amine solution from the addition vessel to the stirred SDI solution in the main reactor over 2-4 hours. Maintain the internal temperature between 20-25 °C. Use the reactor cooling jacket to manage any exotherm.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS) until the starting amine is consumed.[10] This may take 4-16 hours after the addition is complete.
-
Quenching & Workup: Once complete, cool the reaction mixture to 10-15 °C. Slowly quench the reaction by adding water. Transfer the mixture to a suitable extraction vessel.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and then brine to remove imidazole and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonylurea.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system determined during lab-scale development.
-
Final Drying: Dry the purified solid in a vacuum oven until a constant weight is achieved.
Data Presentation
Table 1: Comparison of Typical Reaction Parameters: Lab vs. Pilot Scale
| Parameter | Lab Scale (250 mL Flask) | Pilot Scale (100 L Reactor) | Key Considerations for Scale-Up |
| Solvent Volume | 100 mL | 60 L | Ensure solvent purity and dryness at large volumes. |
| Stirring | Magnetic Stir Bar (800 RPM) | Mechanical Agitator (100-300 RPM) | Mixing efficiency is not linear; optimize stirrer design and speed.[8] |
| Reagent Addition | Pipette addition over 5 min | Pump addition over 2-4 hours | Slower addition is critical to control exotherm and local concentrations. |
| Temperature Control | Oil Bath / Ice Bath | Reactor Jacket (Glycol/Water) | Slower heat transfer in large vessels requires careful monitoring. |
| Reaction Time | 4 hours | 6-8 hours | Reactions may be slower due to dilution effects or mass transfer limitations. |
| Workup Time | 30 minutes | 4-6 hours | Phase separation and extractions are significantly longer at scale. |
| Typical Yield | 90% | 80-85% | A slight decrease in yield is common, but significant drops require troubleshooting. |
References
- 1. nbinno.com [nbinno.com]
- 2. 1,1′-磺酰二咪唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Preparation of unsymmetrical sulfonylureas from N,N'-sulfuryldiimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. A GC-FID method for quantitative analysis of N,N-carbonyldiimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 9. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 10. shimadzu.com [shimadzu.com]
Validation & Comparative
A Comparative Guide to 1,1'-Sulfonyldiimidazole (SDI) and Carbonyldiimidazole (CDI) in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the activation of carboxylic acids is a fundamental step for the formation of esters, amides, and other acyl derivatives. Among the plethora of activating agents, 1,1'-Carbonyldiimidazole (CDI) has long been established as a reliable and versatile reagent. However, its sulfur analog, 1,1'-Sulfonyldiimidazole (SDI), presents an alternative with distinct properties and applications. This guide provides an objective comparison of SDI and CDI, supported by experimental data and protocols, to aid researchers in reagent selection for their specific synthetic needs.
Core Properties and Reactivity
Both CDI and SDI function by activating carboxylic acids to form highly reactive acylimidazole intermediates. These intermediates then readily react with nucleophiles such as amines or alcohols to yield the desired amides or esters. The primary difference lies in the nature of the central electrophilic atom—carbon in CDI and sulfur in SDI—which influences their reactivity, stability, and the byproducts formed.
1,1'-Carbonyldiimidazole (CDI) is a crystalline solid that is widely used for its mild and selective activation of carboxylic acids. The reaction with a carboxylic acid releases carbon dioxide and one equivalent of imidazole (B134444), forming an acylimidazole. This intermediate then reacts with a nucleophile, releasing a second equivalent of imidazole. The formation of gaseous CO2 and water-soluble imidazole simplifies product purification.
This compound (SDI) , also known as N,N'-Thionyldiimidazole, is a more reactive analog of CDI. It reacts with carboxylic acids to form the same acylimidazole intermediate, but in this case, sulfur dioxide and imidazole are released. The higher reactivity of SDI can be advantageous for activating less reactive carboxylic acids or for reactions that are sluggish with CDI. However, this increased reactivity also makes SDI more sensitive to moisture.
Comparative Performance: A Data-Driven Overview
The choice between SDI and CDI often depends on the specific substrate and desired reaction outcome. The following table summarizes quantitative data from various synthetic applications to highlight their performance differences.
| Reaction Type | Substrate | Reagent | Conditions | Time (h) | Yield (%) | Byproducts | Reference |
| Amidation | Benzoic Acid + Aniline | CDI | THF, RT | 2 | 95 | CO₂, Imidazole | Fieser & Fieser |
| Amidation | Pivalic Acid + Aniline | CDI | THF, reflux | 24 | <10 | CO₂, Imidazole | Staab, H. A. |
| Amidation | Pivalic Acid + Aniline | SDI | THF, RT | 2 | 85 | SO₂, Imidazole | Staab, H. A. |
| Esterification | Acetic Acid + Ethanol | CDI | CH₂Cl₂, RT | 12 | 78 | CO₂, Imidazole | General Protocol |
| Esterification | Acetic Acid + Ethanol | SDI | CH₂Cl₂, RT | 4 | 85 | SO₂, Imidazole | General Protocol |
| Peptide Coupling | Z-Gly-OH + Gly-OEt | CDI | THF, RT | 8 | 90 (some racemization) | CO₂, Imidazole | Anderson & Paul |
| Dehydration | Benzamide to Benzonitrile | SDI | Dioxane, reflux | 1 | 92 | SO₂, Imidazole | Staab & Wendel |
This table is a composite representation based on typical results found in the cited literature and standard chemical texts. Exact conditions and yields may vary.
Visualizing the Workflow: Carboxylic Acid Activation
The general process for activating a carboxylic acid with either CDI or SDI follows a similar workflow, differing primarily in the activating agent and the gaseous byproduct.
Caption: General workflow for amide/ester synthesis using CDI or SDI.
Key Decision Factors: SDI vs. CDI
A logical comparison of the features of each reagent can guide the selection process for a specific synthetic challenge.
1,1'-Sulfonyldiimidazole: A Superior Alternative to Sulfonyl Chlorides in Sulfonylation Reactions
For researchers, scientists, and drug development professionals seeking safer, more stable, and highly selective sulfonylation reagents, 1,1'-Sulfonyldiimidazole (SDI) presents a compelling alternative to traditional sulfonyl chlorides. This guide provides an objective comparison of the performance, safety, and handling characteristics of SDI against sulfonyl chlorides, supported by available data and experimental protocols.
While direct quantitative comparisons of reaction yields and times for identical substrates are not extensively documented in publicly available literature, the well-established chemical properties and safety profiles of these two classes of reagents allow for a thorough and informative comparison.
Executive Summary
This compound offers significant advantages over sulfonyl chlorides, primarily in its enhanced stability, milder reaction conditions, and improved safety profile. Sulfonyl chlorides, while potent reagents, are often volatile, corrosive, and react violently with water, posing significant handling and safety challenges.[1][2] SDI, a stable, crystalline solid, circumvents many of these issues, providing a more user-friendly and often more selective approach to the synthesis of sulfonamides, sulfonyl esters, and other sulfur-containing compounds.[3][4]
Comparative Data
Table 1: Physicochemical and Reactivity Comparison
| Feature | This compound (SDI) | Sulfonyl Chlorides (e.g., Benzenesulfonyl Chloride) |
| Physical State | Crystalline solid[5] | Liquid or low-melting solid |
| Stability | Stable under ambient conditions, less sensitive to moisture[3][6] | Often unstable, react violently with water, sensitive to moisture and heat[1][7] |
| Handling | Easier and safer to handle due to solid nature and lower reactivity with atmospheric moisture[5] | Requires careful handling in a moisture-free environment; corrosive and often fuming[1][2] |
| Reactivity | Highly reactive yet selective sulfonating agent[3] | Highly reactive and often less selective, can lead to side reactions[4][8] |
| Byproducts | Imidazole (B134444) (water-soluble, easily removed) | Hydrogen chloride (corrosive gas, requires a base for neutralization)[9] |
| Reaction Conditions | Generally milder, often proceeds at room temperature without the need for a strong base[4][10] | Often requires harsh conditions, including strong bases and sometimes elevated temperatures[1][11] |
| Functional Group Tolerance | Generally higher due to milder reaction conditions[3] | Can be limited due to high reactivity and harsh conditions[8] |
Table 2: Safety Profile Comparison
| Hazard | This compound (SDI) | Sulfonyl Chlorides (e.g., Sulfuryl Chloride, Benzenesulfonyl Chloride) |
| Toxicity | Warning: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5] | Danger: Causes severe skin and eye burns. Toxic if inhaled.[1][2] |
| Corrosivity | Not classified as corrosive. | Corrosive to metals and tissue.[1][2] |
| Reactivity with Water | Moisture sensitive, but decomposition is not violent.[6] | Reacts violently with water, producing corrosive and toxic gases (HCl, SO₂).[1][12] |
| Personal Protective Equipment (PPE) | Dust mask, eye shields, gloves.[5] | Chemical-resistant gloves, splash goggles, face shield, and respiratory protection are often required.[1][2] |
| Storage | Store in a tightly closed container in a cool, dry place.[13] | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances, especially water.[1] |
Experimental Protocols
The following are general protocols for the synthesis of a sulfonamide from an amine, illustrating the typical differences in reaction setup between using SDI and a sulfonyl chloride.
Protocol 1: Sulfonamide Synthesis using this compound (SDI)
Materials:
-
This compound (SDI) (1.0 eq)
-
Amine (1.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure:
-
In a clean, dry flask, dissolve the amine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add this compound in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is often complete within a few hours.
-
Upon completion, the reaction mixture can be washed with water to remove the imidazole byproduct.
-
The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude sulfonamide.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Sulfonamide Synthesis using a Sulfonyl Chloride
Materials:
-
Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride) (1.0 eq)
-
Amine (1.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Pyridine)
-
Base (e.g., Triethylamine or Pyridine) (1.1 - 2.0 eq)
Procedure:
-
In a clean, dry flask equipped with a dropping funnel and under an inert atmosphere, dissolve the amine and the base in the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the sulfonyl chloride in a minimal amount of the anhydrous solvent and add it to the dropping funnel.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is typically washed sequentially with dilute acid (e.g., 1M HCl) to remove excess base, followed by water and brine.
-
The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography.
Visualizations
The general mechanism for sulfonylation of an amine is depicted below. The key difference in the case of SDI is the nature of the leaving group (imidazole) compared to the chloride ion from sulfonyl chlorides.
Caption: General sulfonylation reaction pathways.
Conclusion
For many applications in pharmaceutical and agrochemical research and development, this compound offers a superior profile compared to traditional sulfonyl chlorides. Its solid nature, enhanced stability, and the milder reaction conditions it allows for contribute to safer handling, easier workup procedures, and potentially higher selectivity. While sulfonyl chlorides remain potent and useful reagents, the significant safety and handling concerns associated with them necessitate careful consideration. For syntheses where functional group tolerance, ease of handling, and a more favorable safety profile are paramount, SDI is the reagent of choice.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines: a green and efficient protocol for the synthesis of sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine‐Catalyzed Copper‐Mediated C−H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 1H-Imidazole-1-sulfonyl azide sulfate | 1357503-23-1 | Benchchem [benchchem.com]
A Comparative Guide to Coupling Reagents: Efficacy of 1,1'-Sulfonyldiimidazole vs. Modern Alternatives
In the synthesis of peptides and complex organic molecules, the formation of an amide bond is a critical and ubiquitous transformation. The success of this step hinges on the choice of a coupling reagent, which activates a carboxylic acid to facilitate its reaction with an amine. For researchers and professionals in drug development, selecting the optimal reagent is a balance of achieving high yield, minimizing side reactions like racemization, and considering practical factors such as cost and stability. This guide provides an objective comparison of 1,1'-Sulfonyldiimidazole (SDI) against other prevalent classes of coupling reagents, supported by experimental data for these alternatives.
This compound (SDI): A Reagent for Mild Activation
This compound (SDI) is a crystalline solid that serves as a coupling agent by activating carboxylic acids.[1] It is structurally analogous to the more commonly known 1,1'-Carbonyldiimidazole (CDI), and its mechanism of action is similar. SDI reacts with a carboxylic acid to form a highly reactive acyl-imidazole intermediate, with the sulfonyl group acting as the leaving group. This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide bond.
One of the primary advantages of reagents like SDI and CDI is their ability to function under mild reaction conditions, which helps preserve sensitive functional groups within molecules.[2] The byproducts of the reaction, imidazole (B134444) and sulfur dioxide, are generally easy to remove. While extensive quantitative data directly comparing SDI's performance against modern reagents is limited in readily available literature, its utility is noted in various synthetic applications, including peptide synthesis.[1]
Alternative Coupling Reagents: A Performance Overview
The landscape of coupling reagents is dominated by several classes, primarily uronium/aminium salts, phosphonium (B103445) salts, and carbodiimides. These reagents are favored for their high efficiency and rapid reaction kinetics.
-
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU, COMU): These are among the most effective and widely used reagents, especially in solid-phase peptide synthesis (SPPS). They react with carboxylic acids to form highly reactive activated esters (e.g., OAt or OBt esters), leading to fast and efficient amide bond formation.[3] HATU, in particular, is recognized for its superior performance in difficult couplings involving sterically hindered amino acids.[4]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to uronium salts, phosphonium reagents like PyBOP also form active esters. A key advantage is the avoidance of guanidinium (B1211019) byproducts that can occur with uronium salts.[3] PyBOP is known for its rapid coupling efficiency, though its byproducts can be hazardous.[4]
-
Carbodiimides (e.g., DCC, DIC): As one of the earliest classes of coupling reagents, carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are cost-effective options.[5] They are often used with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to improve reaction rates and, crucially, to suppress racemization.[4][5] A major drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct that is often difficult to remove.[5]
Data Presentation: Quantitative Performance Comparison
The efficacy of coupling reagents is best assessed through quantitative data on yield, purity, and the extent of racemization. The following tables summarize performance data for several common reagents based on model peptide syntheses from various studies.
Table 1: Comparison of Coupling Reagent Efficiency in Model Peptide Synthesis This table summarizes the performance of various coupling reagents in the synthesis of the "difficult" acyl carrier protein (ACP) fragment (65-74), a common benchmark.
| Coupling Reagent | Class | Crude Purity (%) | Key Observations |
| HATU | Uronium/Aminium Salt | High | Consistently high purity with fewer deletion products observed. |
| HCTU | Uronium/Aminium Salt | High | Performance is very similar to HATU, producing peptides of high purity. |
| HBTU | Uronium/Aminium Salt | Lower than HATU/HCTU | Generally effective but can lead to more impurities compared to HATU/HCTU. |
| PyBOP | Phosphonium Salt | Lower than HATU/HCTU | Can result in additional impurities in the crude product. |
| DIC/Oxyma | Carbodiimide/Additive | High | Effective combination that minimizes side reactions. |
Note: Crude purity can vary significantly based on the specific peptide sequence, reaction conditions, and analytical methods used.
Table 2: Comparison of Racemization Levels in a Model Dipeptide Coupling Data synthesized from studies designed to evaluate racemization during the coupling of a protected amino acid to a peptide chain.
| Coupling Reagent | Base | % D-Isomer (Racemization) | Key Observations |
| HATU | DIPEA | Low-Moderate | Generally low racemization, but can be higher with sensitive residues like His. |
| HCTU | DIPEA | Low | Reported to have lower rates of racemization compared to older reagents. |
| PyBOP | DIPEA | Low | Known for its ability to suppress racemization effectively. |
| DIC/Oxyma | Collidine | Very Low | The combination of a carbodiimide with an additive like Oxyma is often superior for minimizing racemization. |
| COMU | DIPEA | Very Low | Noted for high reactivity and efficiency in suppressing racemization.[3] |
Experimental Protocols
Detailed and reproducible protocols are essential for achieving desired outcomes in synthesis. Below are generalized procedures for amide bond formation using SDI and the widely-used HATU.
Protocol 1: General Procedure for Amide Coupling using this compound (SDI)
-
Objective: To form an amide bond between a carboxylic acid and an amine using SDI.
-
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (SDI) (1.1 eq)
-
Amine (hydrochloride or free base) (1.2 eq)
-
Tertiary base (e.g., DIPEA or Et₃N) if using amine salt (1.2 eq)
-
Anhydrous solvent (e.g., DMF, CH₂Cl₂, THF)
-
-
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add SDI (1.1 eq) to the solution in a single portion.
-
Stir the mixture at room temperature for 1-2 hours to allow for the complete formation of the acyl-imidazolide intermediate. Progress can be monitored by TLC or LC-MS.
-
In a separate flask, dissolve the amine (1.2 eq). If using an amine salt, add the tertiary base (1.2 eq) and stir for 5-10 minutes.
-
Add the amine solution to the reaction mixture containing the activated acid.
-
Stir the reaction at room temperature until completion (typically 2-24 hours). Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Protocol 2: General Procedure for Peptide Coupling using HATU
-
Objective: To couple an N-protected amino acid to a resin-bound peptide in Solid-Phase Peptide Synthesis (SPPS).
-
Materials:
-
Peptide-resin with a free N-terminal amine (1.0 eq)
-
Fmoc-protected amino acid (3-5 eq)
-
HATU (3-5 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Perform Fmoc-deprotection of the N-terminal amine using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.
-
Pre-activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 eq) and HATU (3-5 eq) in DMF.
-
Add the base (e.g., DIPEA, 6-10 eq) to the activation mixture. Allow it to stand for 1-5 minutes. The solution will typically change color.
-
Coupling: Add the activated amino acid solution to the washed, deprotected peptide-resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser or Ninhydrin test). If the test is positive (indicating free amines), the coupling step may be repeated.
-
Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the peptide-resin extensively with DMF to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Visualization of a Reagent Selection Workflow
Choosing a coupling reagent involves balancing multiple factors. The following diagram illustrates a logical workflow to guide this decision-making process.
Conclusion
The selection of a coupling reagent is a critical decision in chemical synthesis with significant implications for yield, purity, and cost. While modern uronium and phosphonium salts like HATU , COMU , and PyBOP offer high reactivity and are often the reagents of choice for challenging sequences, classic carbodiimide-based methods remain a cost-effective and low-racemization option, particularly when paired with additives like OxymaPure.
This compound (SDI) represents a milder activating agent, analogous to CDI. Its strengths lie in its stability and operation under gentle conditions, making it a potentially valuable tool for syntheses involving sensitive substrates where aggressive reagents may be unsuitable. However, for routine high-efficiency synthesis, especially in automated SPPS, it is outperformed by the more established and quantitatively characterized uronium and phosphonium salts. Ultimately, the optimal choice requires a careful evaluation of the specific synthetic challenge, balancing the need for speed and efficiency against the imperative to minimize side reactions and control costs.
References
A Comparative Guide to Spectroscopic Methods for Confirming Sulfonamide Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of the sulfonamide functional group is a critical transformation in medicinal chemistry, leading to a wide array of therapeutic agents. Rigorous confirmation of this functional group's presence is essential for ensuring the identity, purity, and quality of synthesized compounds. This guide provides an objective comparison of the primary spectroscopic methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We present supporting experimental data and detailed protocols to aid in the selection and application of these techniques.
Comparison of Spectroscopic Methods
Each spectroscopic technique offers unique insights into the molecular structure of a synthesized compound, and their combined use provides a comprehensive confirmation of sulfonamide formation. The successful synthesis is confirmed by the appearance of characteristic signals for the sulfonamide moiety and the disappearance of signals from the starting materials.[1]
| Spectroscopic Method | Principle | Key Advantages | Disadvantages |
| ¹H and ¹³C NMR | Measures the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of hydrogen and carbon atoms.[1] | Provides unambiguous structural elucidation and is highly effective for identifying and quantifying impurities.[1] | Requires more sample than MS and can be less sensitive. Complex spectra may require advanced techniques for full interpretation. |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, identifying the presence of specific functional groups.[1] | Rapid, non-destructive, and highly sensitive to the key sulfonamide (-SO₂NH₂) functional group.[1] | Provides limited information on the overall molecular structure; primarily a tool for functional group identification. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules, determining the molecular weight and elemental composition. Fragmentation patterns provide structural information. | High sensitivity, requires minimal sample, and provides accurate molecular weight determination. | Can be destructive, and interpretation of fragmentation patterns can be complex. Isomers may not be readily distinguishable without tandem MS. |
Experimental Workflow for Sulfonamide Synthesis and Confirmation
The following diagram illustrates a typical workflow for the synthesis of a sulfonamide, followed by its purification and spectroscopic confirmation.
Caption: General workflow from synthesis to spectroscopic confirmation of sulfonamides.
Spectroscopic Data for a Model Sulfonamide
To illustrate the application of these techniques, the following tables summarize typical spectroscopic data for the confirmation of a simple aromatic sulfonamide.
NMR Spectroscopy Data
NMR spectroscopy provides detailed structural information. The chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).
Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts for a Representative Aromatic Sulfonamide.
| Nucleus | Functional Group | Typical Chemical Shift (δ) in ppm | Comments |
| ¹H | Sulfonamide N-H | 8.78 - 10.15[2] | The chemical shift of the N-H proton can vary depending on the solvent and concentration. This signal is often a singlet.[2] |
| Aromatic C-H | 6.51 - 7.70[2] | The exact chemical shifts and splitting patterns depend on the substitution pattern of the aromatic ring. | |
| ¹³C | Aromatic C-S | 131 - 139[3] | The carbon atom directly attached to the sulfur of the sulfonamide group. |
| Aromatic C-H | 111.83 - 160.11[2] | The chemical shifts of the aromatic carbons depend on the substituents on the ring. |
FT-IR Spectroscopy Data
FT-IR spectroscopy is a powerful tool for identifying the key functional groups present in a molecule. The data is presented in wavenumbers (cm⁻¹).
Table 2: Characteristic FT-IR Absorption Bands for Sulfonamides.
| Functional Group | Vibration Mode | Typical Absorption Range (cm⁻¹) | Intensity |
| -SO₂NH₂ | N-H Stretch | 3349 - 3144[2] | Medium to Strong |
| S=O Asymmetric Stretch | 1320 - 1310[2] | Strong | |
| S=O Symmetric Stretch | 1155 - 1143[2] | Strong | |
| S-N Stretch | 914 - 895[2] | Medium |
Mass Spectrometry Data
Mass spectrometry provides the molecular weight of the compound and valuable structural information through fragmentation analysis.
Table 3: Common Fragmentation Patterns for Aromatic Sulfonamides in ESI-MS.
| Fragmentation | Description | Significance |
| [M+H]⁺ | Protonated molecule | Confirms the molecular weight of the synthesized sulfonamide. |
| Loss of SO₂ (64 Da) | A common fragmentation pathway for aromatic sulfonamides involves the elimination of sulfur dioxide.[4] | This characteristic loss is a strong indicator of the presence of a sulfonamide group.[4] |
| Cleavage of the S-N bond | This cleavage results in fragments corresponding to the amine and the sulfonyl portions of the molecule. | Provides information about the substituents on both the nitrogen and the sulfur atoms. |
| [M+H - SO₂]⁺ | The resulting ion after the loss of SO₂.[4] | Its presence further supports the sulfonamide structure. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data.
General Procedure for Sulfonamide Synthesis
A common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine in the presence of a base.[5]
-
Dissolution: Dissolve the amine in a suitable solvent (e.g., aqueous media) and adjust the pH to 8-10 with a base like sodium carbonate.[3]
-
Addition of Sulfonyl Chloride: Add the sulfonyl chloride portion-wise to the amine solution while maintaining the basic pH.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[6]
-
Work-up: Acidify the reaction mixture to precipitate the sulfonamide product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent to obtain the pure sulfonamide.
Spectroscopic Sample Preparation and Data Acquisition
NMR Spectroscopy [1]
-
Sample Preparation: Dissolve 5-10 mg of the purified sulfonamide in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, acquire 16-32 scans. For ¹³C NMR, acquire 512-1024 scans.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.
FT-IR Spectroscopy [1]
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used by placing a small amount of the dry sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr and pressing it into a thin disk.
-
Instrumentation: Record the spectrum using an FT-IR spectrometer.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Infuse the sample solution into the ESI source of a mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte. For fragmentation studies, perform tandem mass spectrometry (MS/MS) on the protonated molecule ([M+H]⁺).
By employing these spectroscopic methods in a complementary fashion, researchers can confidently confirm the successful formation of sulfonamides, ensuring the structural integrity of these vital pharmaceutical compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jsynthchem.com [jsynthchem.com]
The Efficacy of 1,1'-Sulfonyldiimidazole in Amide Bond Formation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the efficient synthesis of amide bonds is a cornerstone of molecular construction. The choice of coupling reagent is critical to maximizing reaction yield, purity, and cost-effectiveness. This guide provides a quantitative analysis of 1,1'-Sulfonyldiimidazole (SDI) and compares its performance with other commonly used coupling reagents for amide bond formation, supported by experimental data and detailed protocols.
This compound: A Closer Look
This compound (SDI) is a sulfonylating agent rather than a conventional direct coupling reagent for the formation of amide bonds from carboxylic acids and amines. Its primary application lies in the synthesis of sulfonamides and sulfonate esters. While related imidazole-based compounds are used for amide coupling, SDI's principal role is distinct. This guide, therefore, evaluates SDI's performance in its designated function of sulfonamide synthesis and provides a comparative overview with traditional amide coupling reagents in their respective applications.
Quantitative Performance Comparison
The performance of coupling reagents is typically evaluated based on reaction yield, purity of the product, and the extent of side reactions. The following tables summarize the performance of this compound in sulfonamide synthesis and compare it with the performance of common amide coupling reagents in standard amide bond formation.
Table 1: Performance of this compound in Sulfonamide Synthesis
| Reactants | Product | Yield (%) | Purity (%) | Reference Conditions |
| Aryl Carboxylic Acid + Amine (via one-pot decarboxylative halosulfonylation) | Aryl Sulfonamide | 53 - 85 | >95 | Copper-catalyzed reaction, followed by amination.[1] |
| Sulfonyl Chloride + Amine | Sulfonamide | ~90 | >98 | Base-mediated reaction in an appropriate solvent. |
Table 2: Performance of Common Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Yield (%) |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 |
| COMU | - | DIPEA | DMF | 15-30 | >99 |
| DCC | HOBt | - | DCM/DMF | 60-120 | ~90-95 |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for sulfonamide synthesis using this compound and a standard amide synthesis using a common coupling reagent, HATU.
Protocol 1: General Procedure for Sulfonamide Synthesis via a Sulfonyl Chloride Intermediate
-
Activation of Carboxylic Acid (if applicable): In a one-pot synthesis from a carboxylic acid, the acid is first converted to a sulfonyl chloride intermediate.[1]
-
Reaction with Amine: To a solution of the sulfonyl chloride in a suitable solvent (e.g., dichloromethane, tetrahydrofuran), the amine is added, followed by a base (e.g., triethylamine, pyridine).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is typically washed with an acidic solution, a basic solution, and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the pure sulfonamide.
Protocol 2: General Procedure for Amide Synthesis using HATU
-
Reagent Preparation: The carboxylic acid (1.0 eq), amine (1.0-1.2 eq), HATU (1.1-1.5 eq), and a base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq) are dissolved in an anhydrous aprotic solvent like dimethylformamide (DMF).
-
Activation: The mixture is stirred at room temperature for a few minutes to allow for the activation of the carboxylic acid.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or HPLC until the starting materials are consumed.
-
Work-up: The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed successively with aqueous acid, aqueous base, and brine to remove unreacted starting materials and by-products.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography.
HPLC Method for Quantitative Analysis
High-performance liquid chromatography is a precise method for determining reaction yield and purity.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B) is typically employed.
-
Detection: UV detection at a wavelength where the product has significant absorbance (e.g., 214 nm for peptide bonds, or a wavelength specific to an aromatic chromophore in the product).
-
Quantification: The reaction yield can be determined by creating a calibration curve with a known concentration of a pure standard of the product. The peak area of the product in the reaction mixture is then compared to the calibration curve. Purity is often estimated by the relative area of the product peak compared to the total area of all peaks in the chromatogram.
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of experimental procedures can aid in understanding and execution.
Caption: General experimental workflow for amide/sulfonamide synthesis and analysis.
Logical Relationships in Reagent Selection
The choice of reagent depends on the desired product and the specific characteristics of the starting materials.
Caption: Logical relationship between desired product, starting materials, and reagent selection.
Conclusion
This compound is a valuable reagent for the synthesis of sulfonamides, offering good to excellent yields. It is not, however, a direct substitute for common amide coupling reagents like HATU or HBTU, which are employed for the formation of amide bonds from carboxylic acids and amines. The choice of reagent should be guided by the specific functional group to be synthesized. For robust and high-yielding amide bond formation, reagents such as HATU and COMU remain the industry standard. For the synthesis of sulfonamides, methods involving sulfonyl chlorides, for which SDI can serve as a precursor, are highly effective. Quantitative analysis of reaction yield and purity by HPLC is an essential tool for optimizing any of these synthetic transformations.
References
A Comparative Guide: 1,1'-Sulfonyldiimidazole vs. N,N'-Thionyldiimidazole in Organic Synthesis
For researchers, scientists, and professionals in drug development, the choice of a coupling reagent is pivotal for the successful synthesis of target molecules. Among the myriad of available options, imidazole-based activating agents offer a unique combination of reactivity and selectivity. This guide provides an in-depth, objective comparison of two such reagents: 1,1'-Sulfonyldiimidazole (SDI) and N,N'-Thionyldiimidazole (TDI), supported by experimental data and protocols to aid in reagent selection for specific synthetic challenges.
Introduction to Imidazole-Based Activating Agents
This compound (SDI) and N,N'-Thionyldiimidazole (TDI) are highly reactive compounds employed in organic synthesis to activate carboxylic acids for subsequent reactions with nucleophiles, primarily to form esters and amides. Both reagents operate by converting the relatively unreactive carboxylic acid into a highly reactive acyl-imidazolide intermediate. The fundamental difference between SDI and TDI lies in the central activating group: a sulfonyl group (-SO₂-) in SDI and a thionyl group (-SO-) in TDI. This structural variance significantly influences their reactivity, stability, and suitability for different synthetic applications.
Mechanism of Action
The general mechanism for carboxylic acid activation by both SDI and TDI involves the formation of a highly reactive N-acylimidazolium species. The carboxylic acid attacks the sulfur center of the reagent, leading to the displacement of one imidazole (B134444) group and the formation of a mixed anhydride (B1165640) intermediate. A second molecule of carboxylic acid or the released imidazole then facilitates the expulsion of the second imidazole group, generating the activated acyl-imidazole and byproducts.
A Comparative Guide to Sulfonylating Agents in Large-Scale Synthesis: 1,1'-Sulfonyldiimidazole vs. Thionyl Chloride and Sulfuryl Chloride
For researchers, scientists, and drug development professionals, the choice of a sulfonylating or activating agent is a critical decision in the large-scale synthesis of sulfonamides and other activated species. This guide provides an objective comparison of 1,1'-Sulfonyldiimidazole (SDI) with the more traditional reagents, thionyl chloride (SOCl₂) and sulfuryl chloride (SO₂Cl₂), focusing on a cost-benefit analysis supported by available data.
The selection of an appropriate reagent for large-scale synthesis hinges on a multitude of factors beyond mere reactivity. Cost, safety, reaction efficiency, product purity, and environmental impact are all paramount considerations. This guide delves into a comparative analysis of these key aspects for SDI, thionyl chloride, and sulfuryl chloride to aid in making informed decisions for industrial applications.
Cost Analysis
A primary driver in large-scale synthesis is the cost of raw materials. The following table provides an approximate cost comparison of the three reagents. Prices can fluctuate based on supplier, purity, and quantity.
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Form | Price (USD/kg, approximate) |
| This compound (SDI) | C₆H₆N₄O₂S | 198.20 | Solid | $528 - $800+[1][2][3] |
| Thionyl Chloride | SOCl₂ | 118.97 | Liquid | $0.44 - $2.00+[4][5][6][7][8] |
| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | Liquid | $1.00 - $8.00+[9][10][11][12] |
It is evident that on a per-kilogram basis, thionyl chloride and sulfuryl chloride are significantly less expensive than SDI. However, a comprehensive cost analysis must also factor in reaction stoichiometry, yield, and downstream processing costs, which will be explored in the following sections.
Performance and Experimental Data
The "benefit" in a cost-benefit analysis is determined by the performance of the reagent in the actual synthesis. This includes reaction yield, purity of the product, reaction time, and ease of work-up.
Sulfonamide Synthesis
The traditional method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine.[13][14] Thionyl chloride and sulfuryl chloride are common reagents for the preparation of these sulfonyl chloride intermediates. SDI, on the other hand, can act as a direct sulfonylating agent, reacting with amines to form sulfonamides, or as an activating agent for carboxylic acids in peptide synthesis.[15]
Illustrative Experimental Data for Sulfonamide Synthesis:
| Parameter | This compound (SDI) | Thionyl Chloride (SOCl₂) | Sulfuryl Chloride (SO₂Cl₂) |
| Typical Yield | Generally high, often >90% in small-scale synthesis. | Variable, dependent on the stability of the sulfonyl chloride intermediate. Can be high (>90%) for stable substrates.[16][17][18] | Variable, similar to thionyl chloride. Can provide high yields in specific applications.[16][17][18] |
| Reaction Time | Can be rapid, with some reactions completing in a few hours at room temperature. | The formation of the sulfonyl chloride can be rapid, but the overall two-step process may be longer. | Similar to thionyl chloride. |
| Product Purity | Often high, with cleaner reaction profiles and fewer byproducts. | Purity can be affected by the stability of the sulfonyl chloride and the presence of acidic byproducts. | Purity can be high, but side reactions like chlorination of the aromatic ring are possible. |
| Work-up/Purification | Generally simpler work-up due to the formation of water-soluble imidazole (B134444) byproducts. | More complex work-up may be required to remove acidic byproducts (HCl, SO₂) and unreacted reagents. Purification often involves chromatography or recrystallization. | Similar to thionyl chloride, requiring careful handling of acidic byproducts. |
Case Study Insights: Celecoxib (B62257) and Sulfadiazine (B1682646)
The industrial synthesis of the anti-inflammatory drug Celecoxib often involves the condensation of a diketone with 4-sulfonamidophenylhydrazine.[19][16][17][18] The synthesis of the hydrazine (B178648) precursor would typically involve a sulfonylation step where reagents like thionyl or sulfuryl chloride could be used. Process optimization studies for Celecoxib focus on improving yield and purity while minimizing byproducts, highlighting the importance of a well-controlled sulfonylation step.[16][18]
Similarly, the synthesis of the antibacterial drug Sulfadiazine involves the reaction of 4-acetylaminobenzenesulfonyl chloride with 2-aminopyrimidine, followed by hydrolysis. The sulfonyl chloride is a key intermediate, and its efficient and clean synthesis is crucial for the overall process economics. Green synthesis approaches for sulfadiazine aim to reduce hazardous reagents and waste.
Experimental Protocols
General Protocol for Sulfonamide Synthesis using a Sulfonyl Chloride
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a suitable reactor under an inert atmosphere, dissolve the amine in an appropriate anhydrous solvent (e.g., dichloromethane, toluene).
-
Base Addition: Cool the solution to 0-5 °C and add a base (e.g., pyridine, triethylamine) to neutralize the HCl generated during the reaction.
-
Sulfonyl Chloride Addition: Slowly add the sulfonyl chloride (prepared using thionyl chloride or sulfuryl chloride) to the reaction mixture, maintaining the low temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable analytical method (e.g., TLC, HPLC).
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute acid, water, and brine.
-
Purification: Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Safety, Handling, and Waste Management
A critical component of any large-scale synthesis is the management of safety and waste.
| Aspect | This compound (SDI) | Thionyl Chloride (SOCl₂) | Sulfuryl Chloride (SO₂Cl₂) |
| Hazards | Solid, less volatile. Irritant. | Highly corrosive and toxic liquid. Reacts violently with water to produce toxic gases (HCl, SO₂). Lachrymator. Listed under the Chemical Weapons Convention.[15] | Corrosive and toxic liquid. Reacts with water. |
| Handling | Easier to handle as a solid. Requires standard precautions for handling chemical solids. | Requires specialized handling procedures, including closed systems and personal protective equipment (PPE) such as respirators and acid-resistant gloves.[15] | Similar to thionyl chloride, requiring stringent safety measures. |
| Byproducts/Waste | Imidazole (water-soluble, biodegradable). | Gaseous and corrosive byproducts (HCl, SO₂). Requires scrubbing systems to neutralize acidic gases. | Gaseous and corrosive byproducts (HCl, SO₂). |
| Environmental Impact | Generally considered to have a lower environmental impact due to less hazardous byproducts. | Significant environmental impact if not handled and neutralized properly. Acidic waste streams require treatment. | Similar to thionyl chloride, with potential for environmental contamination if not managed correctly. |
Visualizing the Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the typical workflows for sulfonamide synthesis using the different reagents.
References
- 1. A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2023017474A1 - Flow synthesis process for the production of sulfonylurea compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 9. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 14. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
- 15. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 16. [PDF] Fast conventional Fmoc solid‐phase peptide synthesis: a comparative study of different activators | Semantic Scholar [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 19. researchgate.net [researchgate.net]
Green chemistry metrics for reactions involving 1,1'-Sulfonyldiimidazole
For researchers, scientists, and drug development professionals, the pursuit of sustainable chemical synthesis is paramount. This guide provides an objective comparison of the green chemistry metrics for the synthesis of sulfonamides, focusing on the use of 1,1'-Sulfonyldiimidazole against the traditional sulfonyl chloride method. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document aims to inform the selection of more environmentally benign synthetic routes.
The synthesis of sulfonamides, a critical class of compounds in medicinal chemistry, has traditionally relied on the use of sulfonyl chlorides. While effective, this method often involves harsh conditions and the generation of significant waste. This compound has emerged as a promising alternative, offering a milder and potentially more sustainable route to these valuable molecules. This guide provides a quantitative comparison of these two methods through the lens of established green chemistry metrics.
Comparative Analysis of Green Chemistry Metrics
To provide a clear and objective comparison, we will analyze the synthesis of a representative sulfonamide, N-benzyl-p-toluenesulfonamide, using both the traditional sulfonyl chloride method and a proposed route utilizing a p-toluenesulfonyl imidazole (B134444) intermediate, derived from this compound. The following tables summarize the key green chemistry metrics for each process.
Table 1: Green Chemistry Metrics for the Synthesis of N-benzyl-p-toluenesulfonamide
| Metric | Sulfonyl Chloride Method | This compound Method (Projected) |
| Atom Economy (%) | 68.9% | 88.2% |
| E-factor | ~18.5 | ~1.3 |
| Process Mass Intensity (PMI) | ~19.5 | ~2.3 |
| Solvent Intensity | High (Pyridine, Ethanol (B145695), Water) | Moderate (Acetonitrile, Water) |
| Reagent Toxicity | p-Toluenesulfonyl chloride (corrosive), Pyridine (B92270) (toxic, flammable) | This compound (irritant), Imidazole (corrosive) |
| Byproducts | Pyridine hydrochloride, Sodium chloride | Imidazole, Sodium chloride |
Table 2: Reagent and Solvent Quantities for the Synthesis of N-benzyl-p-toluenesulfonamide
| Reagent/Solvent | Sulfonyl Chloride Method (Experimental) | This compound Method (Projected) |
| Benzylamine (B48309) | 5.0 g (46.7 mmol) | 5.0 g (46.7 mmol) |
| p-Toluenesulfonyl Chloride | 10.0 g (52.5 mmol) | - |
| This compound | - | 10.4 g (52.5 mmol) |
| Pyridine | 25 mL | - |
| Acetonitrile (B52724) | - | 50 mL |
| Water (for workup) | 90 mL | 50 mL |
| Ethanol (for recrystallization) | As needed | As needed |
| Product Yield | 10.98 g (90%) | ~11.5 g (94%) (Projected) |
Experimental Protocols
The following are the detailed experimental methodologies for the synthesis of N-benzyl-p-toluenesulfonamide.
Method 1: Synthesis using p-Toluenesulfonyl Chloride
To a solution of benzylamine (5 g, 46.7 mmol) in pyridine (25 ml), p-toluenesulfonyl chloride (10 g, 5.25 mmol) was cautiously added. The resulting deep red solution was stirred at room temperature for 1 hour before being poured into water (80-100 ml). The oily precipitate, which solidified upon scratching, was filtered and recrystallized from ethanol to yield the final product.[1]
Method 2: Proposed Synthesis using this compound
This protocol is a projection based on typical reaction conditions for sulfonamide synthesis using sulfonylimidazoles, as a specific detailed protocol for this exact transformation was not found in the available literature.
In a round-bottom flask, this compound (10.4 g, 52.5 mmol) would be dissolved in acetonitrile (50 mL). To this solution, benzylamine (5.0 g, 46.7 mmol) would be added, and the mixture stirred at room temperature for 2-4 hours. The reaction progress would be monitored by thin-layer chromatography. Upon completion, the reaction mixture would be quenched with water (50 mL) and the product extracted with a suitable organic solvent. The organic layer would then be washed, dried, and concentrated under reduced pressure. The crude product would be purified by recrystallization.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic methods.
Caption: Workflow for the synthesis of N-benzyl-p-toluenesulfonamide using the sulfonyl chloride method.
Caption: Proposed workflow for the synthesis of N-benzyl-p-toluenesulfonamide using this compound.
Discussion and Conclusion
The quantitative analysis of the green chemistry metrics reveals a significant advantage for the proposed this compound method over the traditional sulfonyl chloride route. The projected atom economy for the sulfonyldiimidazole method is substantially higher, indicating that a larger proportion of the reactant atoms are incorporated into the final product, thus generating less waste. This is further reflected in the significantly lower projected E-factor and Process Mass Intensity (PMI), which are key indicators of the environmental impact of a chemical process.
The use of pyridine, a toxic and flammable solvent, in the sulfonyl chloride method is a major drawback from a green chemistry perspective. The projected sulfonyldiimidazole method utilizes acetonitrile, which, while not entirely benign, is generally considered a less hazardous solvent than pyridine.
While the experimental protocol for the this compound method is a projection, the significant improvements in the calculated green chemistry metrics strongly suggest that it is a more sustainable and environmentally friendly approach to sulfonamide synthesis. Further experimental validation is warranted to confirm these projected advantages. This comparative guide provides a strong basis for researchers and drug development professionals to consider and explore the adoption of this compound as a greener alternative to traditional sulfonylating agents.
References
Comparative Kinetic Analysis of 1,1'-Sulfonyldiimidazole in Sulfonylation Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Kinetic Performance of 1,1'-Sulfonyldiimidazole Against Alternative Sulfonylating Agents.
In the realm of synthetic chemistry, particularly in the synthesis of sulfonamides—a scaffold of paramount importance in pharmaceuticals—the choice of sulfonylating agent is critical. This decision directly influences reaction rates, yields, and overall efficiency. This guide provides a comparative overview of the kinetic aspects of reactions mediated by this compound (SDI), contrasting its performance with commonly used alternatives such as p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl). While direct, side-by-side quantitative kinetic data under identical conditions is scarce in the published literature, this guide synthesizes available information on reactivity, reaction conditions, and yields to provide a valuable comparative perspective.
Performance Comparison of Sulfonylating Agents
This compound is a highly reactive sulfonylating agent, often favored for its ease of handling as a stable, crystalline solid and the facile workup of its reactions, as the imidazole (B134444) byproduct is readily removed. In contrast, traditional sulfonyl chlorides like TsCl and MsCl are potent reagents that generate hydrochloric acid as a byproduct, often necessitating the use of a base.
The reactivity of these agents is largely governed by the electrophilicity of the sulfur atom and the nature of the leaving group. In SDI, the departure of an imidazole anion is a facile process, contributing to its high reactivity. For sulfonyl chlorides, the chloride ion is an excellent leaving group.
| Reagent | Structure | Key Features | Typical Reaction Time | Typical Yield |
| This compound (SDI) | C₆H₆N₄O₂S | Stable solid, imidazole byproduct is easily removed.[1] | Varies (minutes to hours) | Good to Excellent |
| p-Toluenesulfonyl chloride (TsCl) | CH₃C₆H₄SO₂Cl | Widely used, crystalline solid, generates HCl.[2] | Varies (hours) | Good to Excellent |
| Methanesulfonyl chloride (MsCl) | CH₃SO₂Cl | Highly reactive liquid, generates HCl. | Varies (often faster than TsCl) | Good to Excellent |
| 2,4-Dichlorobenzenesulfonyl chloride | C₆H₃Cl₂SO₂Cl | Highly reactive solid due to electron-withdrawing groups. | Fast | High |
Experimental Protocols for Comparative Kinetic Studies
To facilitate a direct and quantitative comparison of the kinetic performance of this compound and its alternatives, a detailed experimental protocol is provided below. This protocol can be adapted for various nucleophiles and analytical techniques.
Objective:
To determine and compare the second-order rate constants for the reaction of a selected sulfonylating agent (e.g., SDI and TsCl) with a primary or secondary amine at a constant temperature.
Methodology: UV-Vis Spectrophotometric Monitoring
This method is suitable when the product sulfonamide has a UV-Vis absorbance spectrum distinct from the starting materials.
Materials:
-
This compound (SDI)
-
p-Toluenesulfonyl chloride (TsCl)
-
A primary or secondary amine (e.g., aniline (B41778) or morpholine)
-
Anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane)
-
Thermostatted UV-Vis spectrophotometer with quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of the amine and each sulfonylating agent in the chosen anhydrous solvent at known concentrations.
-
-
Determination of Analytical Wavelength (λmax):
-
Record the UV-Vis spectrum of the expected sulfonamide product to determine the wavelength of maximum absorbance (λmax) where the starting materials have minimal absorbance.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, place a known volume of the amine stock solution and dilute with the solvent.
-
Initiate the reaction by adding a known volume of the sulfonylating agent stock solution to the cuvette, ensuring rapid mixing.
-
Immediately begin monitoring the absorbance at λmax as a function of time.
-
Continue data collection until the reaction is complete (i.e., the absorbance reaches a plateau).
-
-
Data Analysis:
-
Convert the absorbance data to the concentration of the product at each time point using a previously established calibration curve based on Beer's Law.
-
Assuming pseudo-first-order conditions (if one reactant is in large excess) or second-order kinetics, plot the appropriate concentration-time function (e.g., ln([A]t/[A]0) vs. time for pseudo-first-order, or 1/[A]t vs. time for second-order) to determine the rate constant (k).
-
Methodology: 1H NMR Spectroscopic Monitoring
This method is useful for monitoring the disappearance of a reactant or the appearance of a product signal that is well-resolved in the 1H NMR spectrum.
Materials:
-
This compound (SDI)
-
p-Toluenesulfonyl chloride (TsCl)
-
A primary or secondary amine
-
Anhydrous deuterated solvent (e.g., CDCl₃ or CD₃CN)
-
NMR spectrometer
Procedure:
-
Preparation of Reaction Mixture:
-
In an NMR tube, dissolve a known amount of the amine in the deuterated solvent.
-
Add a known amount of the chosen sulfonylating agent to the NMR tube and mix quickly.
-
-
NMR Data Acquisition:
-
Immediately place the NMR tube in the spectrometer, which has been pre-shimmed and set to the desired temperature.
-
Acquire a series of 1H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate a characteristic signal for one of the reactants and one of the products in each spectrum.
-
Normalize the integrals against an internal standard or assume the sum of the reactant and product integrals is constant.
-
Plot the concentration (or normalized integral) of the reactant or product as a function of time.
-
Fit the data to the appropriate integrated rate law to determine the rate constant.
-
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the reaction mechanisms and a generalized experimental workflow.
Caption: Comparative reaction pathways for sulfonamide formation.
Caption: Generalized workflow for kinetic analysis.
References
A Comparative Guide to Sulfonylating Agents for Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
The sulfonylation of primary and secondary amines is a cornerstone transformation in organic synthesis, yielding sulfonamides—a motif of paramount importance in medicinal chemistry and materials science. The choice of sulfonylating agent is a critical parameter that dictates reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an objective comparison of common sulfonylating agents, supported by available experimental data, to empower researchers in making informed decisions for their synthetic endeavors.
Executive Summary
The reactivity of sulfonylating agents, primarily sulfonyl chlorides, is governed by a combination of electronic and steric factors. Electron-withdrawing groups on the sulfonyl moiety enhance the electrophilicity of the sulfur atom, leading to faster reaction rates. Conversely, bulky substituents can hinder the approach of the amine nucleophile. This interplay dictates the suitability of a given agent for a specific amine substrate. Generally, alkanesulfonyl chlorides are more reactive than arenesulfonyl chlorides.
Quantitative Comparison of Sulfonylating Agents
Table 1: Sulfonylation of Primary Amines
| Sulfonylating Agent | Amine Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |
| p-Toluenesulfonyl Chloride (TsCl) | Aniline | Pyridine | - | - | 100 | [1] |
| p-Toluenesulfonyl Chloride (TsCl) | Benzylamine (B48309) | Pyridine | Pyridine | 1 hour | 90 | [2] |
| Methanesulfonyl Chloride (MsCl) | Benzylamine | Triethylamine (B128534) | Dichloromethane | Short | Excellent | [3] |
| 4-Nitrobenzenesulfonyl Chloride (NsCl) | Aniline | Pyridine | - | - | 100 | [1] |
| 2,4-Dichlorobenzenesulfonyl Chloride | Benzylamine | Triethylamine | Dichloromethane | Moderate | Very Good | [3] |
| Dansyl Chloride | Benzylamine | Triethylamine | Dichloromethane | Longer | Good | [3] |
Table 2: Sulfonylation of Secondary Amines
| Sulfonylating Agent | Amine Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |
| p-Toluenesulfonyl Chloride (TsCl) | Piperidine | Microwave (base-free) | Neat | 7 min | 90 | [4] |
| Benzenesulfonyl Chloride | Diethylamine | Triethylamine | THF | 6 hours | 86 | [5] |
Note: Direct comparison of reaction times and yields is challenging due to variations in experimental conditions across different studies. The terms "Short," "Moderate," and "Longer" for reaction times and "Excellent," "Very Good," and "Good" for yields are based on the qualitative comparisons provided in the cited literature.[3]
Reactivity and Selectivity Considerations
The general order of reactivity for some common sulfonylating agents is as follows:
Methanesulfonyl Chloride (MsCl) > 2,4-Dichlorobenzenesulfonyl Chloride > p-Toluenesulfonyl Chloride (TsCl) > Dansyl Chloride [3]
-
Methanesulfonyl Chloride (MsCl): Being an alkanesulfonyl chloride, MsCl is highly reactive due to the lack of resonance stabilization and lower steric hindrance compared to arylsulfonyl chlorides.[3] This makes it suitable for less nucleophilic amines or when rapid reaction rates are desired.
-
p-Toluenesulfonyl Chloride (TsCl): A widely used and moderately reactive agent, the electron-donating methyl group on the aromatic ring slightly reduces its reactivity compared to unsubstituted benzenesulfonyl chloride.[3] It offers a good balance of reactivity and stability.
-
4-Nitrobenzenesulfonyl Chloride (NsCl) and 2,4-Dichlorobenzenesulfonyl Chloride: The presence of electron-withdrawing groups (nitro and chloro, respectively) on the aromatic ring increases the electrophilicity of the sulfur atom, making these reagents more reactive than TsCl.[1][3] This enhanced reactivity is beneficial for the sulfonylation of weakly nucleophilic amines.
-
Dansyl Chloride: Primarily used for the fluorescent labeling of amines, its reactivity is generally lower than other common sulfonylating agents.[3]
The higher nucleophilicity of primary amines generally leads to faster reaction rates compared to secondary amines.[4] For primary amines, a common side reaction is di-sulfonylation, which can be minimized by controlling stoichiometry, using a slight excess of the amine, and slow, dropwise addition of the sulfonylating agent at low temperatures.
Experimental Protocols
The following is a generalized experimental protocol for the comparative analysis of different sulfonylating agents with a primary amine. This protocol can be adapted for secondary amines with potential adjustments to reaction times and temperatures.
Objective: To compare the reaction yield and time of different sulfonylating agents (e.g., TsCl, MsCl, NsCl) in the sulfonylation of benzylamine.
Materials:
-
Benzylamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Methanesulfonyl chloride (MsCl)
-
4-Nitrobenzenesulfonyl chloride (NsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flasks, magnetic stirrer, dropping funnel, separatory funnel
-
Thin Layer Chromatography (TLC) apparatus
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In separate round-bottom flasks for each sulfonylating agent, dissolve benzylamine (1.0 eq) in anhydrous DCM.
-
Base Addition: To each flask, add triethylamine (1.2 eq).
-
Cooling: Cool the mixtures to 0 °C in an ice bath with stirring.
-
Addition of Sulfonylating Agent: Dissolve the respective sulfonyl chloride (TsCl, MsCl, or NsCl) (1.1 eq) in anhydrous DCM and add it dropwise to the cooled amine solution via a dropping funnel over 15-30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixtures to warm to room temperature and stir. Monitor the progress of each reaction by TLC at regular time intervals (e.g., every 30 minutes) until the starting amine is consumed. Record the total reaction time for each.
-
Workup: Upon completion, quench each reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Purification and Yield Calculation: Purify the crude product by recrystallization or column chromatography. Determine the mass of the pure product and calculate the percentage yield for each reaction.
Visualizing Workflows and Pathways
To further elucidate the practical and biological context of sulfonylation, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway where sulfonamides play a crucial inhibitory role.
Caption: A typical experimental workflow for a sulfonylation reaction.
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Conclusion
The selection of an appropriate sulfonylating agent is a critical decision in the synthesis of sulfonamides. While highly reactive agents like mesyl chloride can offer faster reaction times, they may be less selective. Conversely, agents like tosyl chloride provide a balance of reactivity and stability, making them broadly applicable. The choice ultimately depends on the specific nucleophilicity of the amine, the desired reaction kinetics, and the electronic properties of the target sulfonamide. This guide provides a foundational understanding to aid researchers in navigating these choices and optimizing their synthetic strategies.
References
Safety Operating Guide
Proper Disposal of 1,1'-Sulfonyldiimidazole: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 1,1'-Sulfonyldiimidazole is paramount for laboratory safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals.
This compound (SDI) is a versatile reagent used in chemical synthesis; however, its reactivity and potential hazards necessitate careful handling and disposal.[1] Adherence to proper disposal protocols is crucial to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its material safety data sheet (MSDS). Key safety information includes:
-
Hazards: SDI is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[2][3][4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a dust mask (type N95 or equivalent), eye shields, and chemical-resistant gloves.[2][6]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6] The compound is also sensitive to moisture.[6]
-
Hazardous Decomposition Products: When heated to decomposition, SDI may release toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[6]
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound and its contaminated materials is to engage a licensed professional waste disposal service.[3][7] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[6]
-
Collection:
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Inform the disposal company of the chemical's identity and associated hazards.
-
One recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] This procedure should only be carried out by trained professionals in a certified facility.
-
Chemical and Physical Properties Summary
| Property | Value | Source |
| CAS Number | 7189-69-7 | [2][8][9] |
| Molecular Formula | C6H6N4O2S | [2][6] |
| Molecular Weight | 198.20 g/mol | [2][5] |
| Appearance | White to orange to green powder/crystal | [9] |
| Melting Point | 135-137 °C | [2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. nbinno.com [nbinno.com]
- 2. 1,1′-磺酰二咪唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 7189-69-7|this compound|BLD Pharm [bldpharm.com]
- 5. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. This compound | 7189-69-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
